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  • Product: 1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride
  • CAS: 1219964-11-0

Core Science & Biosynthesis

Foundational

mechanism of action of 1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride Abstract 1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride is a synthetic compound featuri...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride

Abstract

1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride is a synthetic compound featuring a piperidinol core and a pyrrolidinylmethyl substituent, structural motifs present in numerous neurologically active agents. While this specific molecule is not extensively characterized in peer-reviewed literature, its architecture suggests a high probability of interaction with central nervous system (CNS) targets. This guide abandons a speculative declaration of a known mechanism and instead presents a rigorous, multi-phase research framework for its elucidation. Authored from the perspective of a Senior Application Scientist, this document provides a strategic workflow, detailed experimental protocols, and the underlying scientific rationale necessary for researchers to systematically identify the molecular target(s), characterize the pharmacological profile, and map the downstream signaling pathways of novel chemical entities like 1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride.

Structural Analysis and Target Hypothesization

The chemical structure of 1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride provides the initial clues for directing a target identification campaign.

  • Piperidine Scaffold: The piperidine ring is a privileged scaffold in medicinal chemistry, frequently found in compounds targeting G-protein coupled receptors (GPCRs) and ion channels in the CNS.

  • Pyrrolidine Moiety: The pyrrolidine ring is another key feature of many ligands for nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs).

  • 4-Hydroxypiperidine: The hydroxyl group at the 4-position can act as a hydrogen bond donor or acceptor, potentially anchoring the ligand in the binding pocket of a receptor or enzyme.

Based on this structural assessment, a primary hypothesis is that this compound may function as a modulator of neurotransmitter receptors. Therefore, an initial screening strategy should focus on major CNS receptor families.

A Phased Strategy for Mechanism of Action (MoA) Elucidation

A logical and iterative experimental cascade is essential for an unbiased and comprehensive MoA investigation. We propose a three-phase approach, moving from broad screening to specific pathway analysis.

MoA_Workflow cluster_0 Phase 1: Target Identification & Validation cluster_1 Phase 2: In Vitro Pharmacological Characterization cluster_2 Phase 3: Cellular Pathway Analysis P1_A Compound QC (Purity, Identity) P1_B Broad Panel Screening (e.g., Eurofins SafetyScreen44™) P1_A->P1_B Submit P1_C Hit Confirmation (Dose-Response Curve) P1_B->P1_C Identify Hits (>50% Inhibition) P1_D Orthogonal Assay (e.g., Functional Assay) P1_C->P1_D Confirm IC50/EC50 P2_A Affinity Determination (Radioligand Binding Assay) P1_D->P2_A Validated Hit P2_B Functional Characterization (Agonist, Antagonist, Modulator?) P2_A->P2_B P2_C Selectivity Profiling (Against Related Receptor Subtypes) P2_B->P2_C P3_A Target Engagement Assay (in relevant cell line) P2_C->P3_A Characterized Ligand P3_B Downstream Signaling (Western Blot, qPCR) P3_A->P3_B P3_C Phenotypic Correlation (e.g., Neurite Outgrowth, Proliferation) P3_B->P3_C MoA MoA P3_C->MoA Established MoA

Figure 1: A three-phase workflow for elucidating the compound's mechanism of action.

Phase 1: Target Identification & Initial Validation

The primary goal of this phase is to broadly screen the compound against a diverse panel of biological targets to identify high-probability candidates.

Protocol: Broad Target Screening (Example: GPCR Panel)

A commercially available screening panel, such as the Eurofins SafetyScreen44 or a similar service, provides an efficient first pass. These panels typically use radioligand binding assays to assess the ability of a test compound to displace a known high-affinity ligand from a receptor.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride in a suitable solvent (e.g., sterile water or DMSO).

  • Assay Execution: The compound is typically tested at a final concentration of 10 µM in assays for a panel of 40-100 different receptors, ion channels, and transporters.

  • Data Analysis: Results are reported as the percent inhibition of radioligand binding. A result of >50% inhibition is generally considered a "hit" and warrants further investigation.

Causality: This approach is unbiased. By testing against a wide array of targets simultaneously, we avoid confirmation bias and may uncover unexpected activities. The high concentration (10 µM) ensures that even moderate-affinity interactions are detected.

Hit Confirmation and Orthogonal Validation

Any hits identified in the primary screen must be validated.

  • Dose-Response Curve: The compound is tested across a range of concentrations (e.g., 1 nM to 100 µM) against the identified target to determine the half-maximal inhibitory concentration (IC50).

  • Orthogonal Assay: A different, non-binding assay is used for confirmation. For example, if the hit is a GPCR, a functional assay measuring a downstream signal (e.g., cAMP accumulation or calcium mobilization) should be employed to confirm that binding translates to a biological effect. This step is critical to rule out artifacts from the primary screening technology.

Phase 2: In Vitro Pharmacological Characterization

With a validated target in hand, this phase aims to define the compound's precise pharmacological properties. Let us hypothesize that the primary screen identified a significant and confirmed interaction with the Dopamine D2 receptor (D2R), a common target for CNS drugs.

Protocol: Radioligand Saturation Binding Assay for Affinity (Kd)

This experiment determines the affinity (Kd) of the compound for the D2R. It involves incubating cell membranes expressing the D2R with increasing concentrations of a radiolabeled D2R ligand (e.g., [³H]-Spiperone) in the presence and absence of a high concentration of our test compound.

Step-by-Step Methodology:

  • Membrane Preparation: Obtain or prepare cell membranes from a cell line stably expressing the human Dopamine D2 receptor (e.g., HEK293-D2R).

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membranes + [³H]-Spiperone.

    • Non-Specific Binding (NSB): Membranes + [³H]-Spiperone + a high concentration (e.g., 10 µM) of a known D2R antagonist (e.g., Haloperidol).

    • Test Compound: Membranes + [³H]-Spiperone + varying concentrations of 1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Detection: Measure the radioactivity retained on the filtermat using a scintillation counter.

  • Data Analysis: Calculate specific binding (Total Binding - NSB). Plot specific binding as a function of radioligand concentration and fit the data using non-linear regression to determine the Kd (dissociation constant) and Bmax (receptor density). The IC50 from the test compound wells can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

ParameterDescriptionExample Value
IC50 Concentration for 50% inhibition of radioligand binding150 nM
Ki Inhibitory constant, corrected for radioligand affinity75 nM
Kd Dissociation constant, a measure of binding affinityLower is stronger
Protocol: Functional Characterization (cAMP Assay)

This assay determines whether the compound acts as an agonist, antagonist, or allosteric modulator at the D2R. The D2R is a Gi-coupled receptor, meaning its activation inhibits the production of cyclic AMP (cAMP).

Step-by-Step Methodology:

  • Cell Culture: Plate HEK293-D2R cells in a 96-well plate and grow to ~80% confluency.

  • Assay Stimulation:

    • To test for agonist activity: Treat cells with varying concentrations of the test compound.

    • To test for antagonist activity: Pre-incubate cells with varying concentrations of the test compound, then stimulate with a known D2R agonist (e.g., Quinpirole) at its EC80 concentration.

  • Forskolin Treatment: Add forskolin to all wells to stimulate adenylyl cyclase and generate a robust cAMP signal.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Agonist mode: A dose-dependent decrease in cAMP indicates agonist activity. Calculate the EC50.

    • Antagonist mode: A dose-dependent reversal of the quinpirole-induced cAMP decrease indicates antagonist activity. Calculate the IC50.

Phase 3: Cellular and Downstream Signaling Pathway Analysis

This final phase confirms target engagement in a cellular context and maps the key downstream signaling events. Continuing with the D2R hypothesis, we would investigate the canonical Akt/GSK3β pathway.

D2R_Signaling Compound 1-(2-Pyrrolidinylmethyl) -4-piperidinol D2R Dopamine D2 Receptor (D2R) Compound->D2R Binds (Antagonist?) Gi Gi alpha subunit D2R->Gi Activates BetaArrestin β-Arrestin D2R->BetaArrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Akt Akt BetaArrestin->Akt Activates pAkt p-Akt (Active) Akt->pAkt GSK3b GSK3β pAkt->GSK3b Phosphorylates/ Inactivates pGSK3b p-GSK3β (Inactive) GSK3b->pGSK3b

Figure 2: Hypothetical D2R signaling pathway for investigation.
Protocol: Western Blot for Akt and GSK3β Phosphorylation

This experiment measures changes in the phosphorylation state of key signaling proteins downstream of D2R activation to confirm the upstream effect of the compound.

Step-by-Step Methodology:

  • Cell Treatment: Culture a relevant cell line (e.g., PC-12 or SH-SY5Y, which endogenously express D2R) and treat with vehicle, a D2R agonist (Quinpirole), and Quinpirole + test compound for a specified time (e.g., 15 minutes).

  • Protein Extraction: Lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by size using polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA) to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated Akt (p-Akt), total Akt, phosphorylated GSK3β (p-GSK3β), and total GSK3β.

    • Wash and incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the resulting bands using a digital imager.

  • Analysis: Quantify the band intensity using software like ImageJ. Normalize the phosphoprotein signal to the total protein signal for each sample. An effective D2R antagonist should block the agonist-induced increase in p-Akt and p-GSK3β.

Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven framework for elucidating the mechanism of action of a novel compound, 1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride. By progressing from broad, unbiased screening to detailed pharmacological characterization and finally to specific downstream pathway analysis, researchers can build a comprehensive and validated profile of the compound's biological activity. The protocols and rationale provided herein serve as a robust template for the investigation of any novel chemical entity, ensuring scientific rigor and generating a trustworthy, in-depth understanding of its function. Upon successful completion of this workflow, subsequent studies would logically progress to in vivo models to assess pharmacokinetic properties, efficacy, and safety, paving the way for potential therapeutic development.

References

  • Title: The Piperidine Scaffold: A Versatile Framework in Medicinal Chemistry Source: MedChemComm, Royal Society of Chemistry URL:https://pubs.rsc.org/en/content/articlelanding/2017/md/c7md00128b
  • Title: Orthogonal Assays and Strategies in High-Throughput Screening Source: Methods in Molecular Biology, Springer URL:https://link.springer.com/protocol/10.1007/978-1-60761-244-5_2
  • Title: The Cheng-Prusoff Equation: A Practical Guide Source: Molecular Pharmacology, American Society for Pharmacology and Experimental Therapeutics URL:https://molpharm.aspetjournals.org/content/50/4/785.long
  • URL:https://www.
  • URL:https://www.
Exploratory

An In-depth Technical Guide to the Preclinical Pharmacokinetic Profiling of 1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride

For: Researchers, scientists, and drug development professionals Introduction The journey of a novel chemical entity from discovery to a potential therapeutic agent is contingent on a thorough understanding of its intera...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Introduction

The journey of a novel chemical entity from discovery to a potential therapeutic agent is contingent on a thorough understanding of its interaction with a biological system. A critical component of this understanding is the characterization of its pharmacokinetic (PK) profile, which governs its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive framework for elucidating the pharmacokinetic profile of the novel compound, 1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride.

Given the absence of published data for this specific molecule, this document will serve as a predictive and methodological guide. We will leverage the structural features of 1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride to anticipate its ADME properties and detail the requisite experimental protocols to definitively characterize them. This guide is designed to be a practical resource for researchers, offering not just procedural steps, but also the scientific rationale behind the experimental design and data interpretation.

Molecular Structure and Predicted Physicochemical Properties

The chemical structure of 1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride, with its pyrrolidine and piperidine rings and a hydroxyl group, suggests it is a hydrophilic, basic compound. The dihydrochloride salt form enhances its solubility in aqueous media. These features are the primary determinants of its likely pharmacokinetic behavior.

Predicted Properties:

  • Solubility: High aqueous solubility, particularly at acidic pH.

  • Lipophilicity (LogP): Expected to be low, indicating a preference for aqueous environments.

  • pKa: The presence of two amine groups suggests two basic pKa values, likely in the range of 8-10. This will influence its ionization state at physiological pH.

Foundational

in vitro receptor binding affinity of 1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride

An In-Depth Technical Guide to Characterizing the In Vitro Receptor Binding Affinity of 1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride Abstract This technical guide provides a comprehensive framework for determin...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Characterizing the In Vitro Receptor Binding Affinity of 1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride

Abstract

This technical guide provides a comprehensive framework for determining the in vitro receptor binding profile of 1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride. The molecular structure, featuring both piperidine and pyrrolidine moieties, suggests potential interactions with several classes of central nervous system (CNS) receptors, particularly sigma and muscarinic acetylcholine receptors.[1][2][3] This document outlines the rationale for target selection, the fundamental principles of radioligand binding assays, and detailed, field-proven protocols for characterizing the compound's affinity and selectivity. We delve into the causality behind experimental design choices, from tissue preparation to data analysis, ensuring a robust and self-validating approach for researchers in pharmacology and drug development.

Introduction and Rationale for Target Selection

1-(2-Pyrrolidinylmethyl)-4-piperidinol is a synthetic compound incorporating two key heterocyclic scaffolds: piperidine and pyrrolidine.[4] These structures are privileged motifs in medicinal chemistry, known to confer affinity for a wide range of biological targets.[1][2]

  • Piperidine Moiety: The piperidine ring is a core component of numerous ligands targeting sigma (σ) receptors.[5][6] The σ₁ receptor, in particular, is a chaperone protein at the mitochondrial-associated endoplasmic reticulum membrane and is implicated in various CNS disorders, making it a high-priority target for novel ligands.[7][8]

  • Pyrrolidinyl Group: The pyrrolidine ring is found in compounds with high affinity for muscarinic acetylcholine receptors (mAChRs), among others.[9][10] The five muscarinic receptor subtypes (M1-M5) represent critical drug targets for a host of pathological conditions.[11]

Based on this structural analysis, a primary screening panel for 1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride should prioritize σ₁ and σ₂ receptors, as well as the M1-M5 muscarinic receptor subtypes. This guide provides the necessary protocols to establish a comprehensive affinity profile across these key targets.

Core Principles of Competitive Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor.[12][13] The fundamental principle is competitive inhibition, where the unlabeled test compound (the "competitor," i.e., 1-(2-Pyrrolidinylmethyl)-4-piperidinol) competes with a radiolabeled ligand (a molecule with known high affinity for the receptor) for a finite number of receptor binding sites in a tissue or cell membrane preparation.[14]

By increasing the concentration of the test compound, the binding of the radioligand is progressively inhibited. This inhibition is measured, and the data are used to calculate key affinity parameters:

  • IC₅₀ (Half-Maximal Inhibitory Concentration): The concentration of the test compound that displaces 50% of the specifically bound radioligand.

  • Kᵢ (Inhibition Constant): An intrinsic measure of the affinity of the test compound for the receptor, calculated from the IC₅₀ value and the dissociation constant (Kᴅ) of the radioligand. It is independent of assay conditions.[15] The Kᵢ is determined using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) Where [L] is the concentration of the radioligand and Kᴅ is its equilibrium dissociation constant.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating systems, incorporating industry-standard materials and techniques to ensure data integrity and reproducibility.

Protocol for Sigma-1 (σ₁) Receptor Binding Affinity

The σ₁ receptor is highly expressed in the guinea pig liver and brain, making these tissues an excellent source for membrane preparations.[16] We will use [+]-[³H]pentazocine, a selective σ₁ receptor radioligand, for this assay.[7][17]

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize fresh or frozen guinea pig brain tissue in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step.

    • Finally, resuspend the pellet in assay buffer to a final protein concentration of approximately 100-200 µg per assay tube. Protein concentration should be determined using a standard method like the Bradford assay.

  • Competitive Binding Assay:

    • In a 96-well plate or microcentrifuge tubes, combine:

      • 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4).

      • 50 µL of the test compound, 1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride, at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

      • 50 µL of the radioligand, [+]-[³H]pentazocine, at a final concentration near its Kᴅ (typically 2-5 nM).[5][17]

      • 100 µL of the membrane preparation.

    • For determining non-specific binding, a parallel set of tubes is prepared using a high concentration (e.g., 10 µM) of a known σ₁ ligand like haloperidol instead of the test compound.[15][17]

    • Total binding is determined in the absence of any competing ligand.

  • Incubation and Termination:

    • Incubate the mixture at 37°C for 90 minutes to reach equilibrium.[17]

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound fraction.[14]

    • Quickly wash the filters three times with 4 mL of ice-cold wash buffer (10 mM Tris-HCl, pH 7.4) to remove any non-specifically trapped radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to sit for several hours.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Experimental Workflow Diagram

Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Membrane_Prep Tissue/Cell Membrane Preparation Incubation Incubation: Membranes + Radioligand + Test Compound Membrane_Prep->Incubation Compound_Dilution Test Compound Serial Dilution Compound_Dilution->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Filtration Rapid Filtration (Separates Bound vs. Free) Incubation->Filtration Washing Filter Washing (Removes Non-specifics) Filtration->Washing Scintillation Liquid Scintillation Counting (CPM) Washing->Scintillation Data_Analysis Data Analysis: IC50 → Ki Calculation Scintillation->Data_Analysis Result Binding Affinity (Ki) Data_Analysis->Result

Caption: General workflow for a competitive radioligand binding assay.

Protocol for Muscarinic Receptor (M1-M5) Binding Affinity

To determine subtype selectivity, it is essential to use membranes from cell lines individually expressing each human muscarinic receptor subtype (e.g., HEK293 or CHO cells).[11][18] A non-selective radioligand like [³H]N-methylscopolamine ([³H]NMS) can be used to label all subtypes.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Harvest cultured cells (e.g., HEK293-hM1) and prepare membranes as described in section 3.1, step 1. The use of specific cell lines expressing a single receptor subtype is the critical choice here, as it eliminates confounding signals from other receptors that might be present in native tissue.[18]

  • Competitive Binding Assay:

    • The assay setup is analogous to the σ₁ protocol.

    • Radioligand: [³H]N-methylscopolamine ([³H]NMS) at a final concentration near its Kᴅ (typically 0.5-1.0 nM).

    • Test Compound: 1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride, serially diluted.

    • Non-specific Binding: Determined using a high concentration (e.g., 1 µM) of a non-selective muscarinic antagonist like atropine.

    • Assay Buffer: Phosphate-buffered saline (PBS) with 1 mM MgCl₂ is commonly used.

  • Incubation and Termination:

    • Incubate at room temperature for 60-120 minutes.

    • Terminate by rapid filtration and wash as described previously.

  • Quantification:

    • Measure radioactivity via liquid scintillation counting.

This entire protocol must be repeated for each of the five cell lines (hM1 through hM5) to generate a complete muscarinic binding profile.

Data Analysis and Interpretation

Proper data analysis is crucial for deriving meaningful affinity values.

  • Calculate Specific Binding: For each concentration of the test compound, calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)

  • Generate Competition Curve: Plot the percent specific binding as a function of the log concentration of the test compound. This will produce a sigmoidal dose-response curve.

  • Determine IC₅₀: Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a "log(inhibitor) vs. response" model and derive the IC₅₀ value.

  • Calculate Kᵢ: Apply the Cheng-Prusoff equation using the experimentally determined IC₅₀, the known Kᴅ of the radioligand for the specific receptor, and the concentration of radioligand used in the assay.

Data Analysis Logic Diagram

Data_Analysis_Logic Raw_CPM Raw Scintillation Data (CPM) Calc_SB Calculate Specific Binding: Total CPM - Non-specific CPM Raw_CPM->Calc_SB Plot_Curve Plot % Specific Binding vs. [Log Compound] Calc_SB->Plot_Curve Nonlinear_Reg Non-linear Regression Fit Plot_Curve->Nonlinear_Reg IC50 Determine IC50 Value Nonlinear_Reg->IC50 Cheng_Prusoff Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/KD) IC50->Cheng_Prusoff Ki_Value Final Affinity (Ki) Cheng_Prusoff->Ki_Value

Caption: Logical flow from raw counts to the final Kᵢ affinity value.

Data Presentation: A Hypothetical Profile

The ultimate goal is to generate a clear, quantitative summary of the compound's binding affinities. Data should be consolidated into a table for easy comparison of selectivity.

Receptor TargetRadioligand UsedKᵢ (nM) of 1-(2-Pyrrolidinylmethyl)-4-piperidinolSelectivity Ratio (vs. σ₁)
Sigma-1 (σ₁) ** [+]-[³H]pentazocine4.5-
Sigma-2 (σ₂) **[³H]DTG ¹850189-fold
Muscarinic M1 [³H]NMS>10,000>2222-fold
Muscarinic M2 [³H]NMS25056-fold
Muscarinic M3 [³H]NMS1,500333-fold
Muscarinic M4 [³H]NMS31069-fold
Muscarinic M5 [³H]NMS>10,000>2222-fold
¹ In the presence of 100 nM (+)-pentazocine to mask σ₁ sites.[17]

Note: The Kᵢ values presented in this table are hypothetical and for illustrative purposes only.

This hypothetical profile suggests that the compound is a potent and selective ligand for the σ₁ receptor, with weaker affinity for M2/M4 receptors and negligible affinity for M1, M3, M5, and σ₂ receptors at the tested concentrations.

Conclusion and Future Directions

This guide provides a robust and detailed methodology for the initial in vitro pharmacological characterization of 1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride. By following these protocols, researchers can reliably determine its binding affinity and selectivity profile across key CNS receptors.

A successful characterization revealing high affinity for a specific target, such as the σ₁ receptor, does not define the compound's functional activity. The critical next step is to perform functional assays to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at its primary target(s). For example:

  • For Gq-coupled receptors (M1, M3, M5): Calcium flux assays can measure receptor activation.[11][19]

  • For Gi-coupled receptors (M2, M4): cAMP accumulation assays can be used to measure the inhibition of adenylyl cyclase.[11]

  • For σ₁ receptors: Functional assays are more complex but could involve measuring the modulation of protein-protein interactions (e.g., with BiP) or assessing effects on ion channel activity.[8][12]

By combining the binding data from this guide with subsequent functional data, a complete pharmacological understanding of 1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride can be achieved, paving the way for further investigation in drug discovery and development.

References

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  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71(1), 1.34.1-1.34.21. Retrieved from [Link]

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  • Tohyama, Y., & Yamamura, H. I. (2024). Binding Method for Detection of Muscarinic Acetylcholine Receptors in Receptor's Natural Environment. Springer Nature Experiments. Retrieved from [Link]

  • West Virginia University. (n.d.). New methodologies for in vitro analysis of binding and functional activity of sigma receptor ligands. The Research Repository @ WVU. Retrieved from [Link]

  • Molecular Devices. (n.d.). Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader. Retrieved from [Link]

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  • Celtarys. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands. Retrieved from [Link]

  • Weng, C. C., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Molecules, 27(24), 8953. Retrieved from [Link]

  • Bakunov, S. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1432. Retrieved from [Link]

  • Kato, T., et al. (2023). Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure. Journal of Medicinal Chemistry, 66(16), 11428-11446. Retrieved from [Link]

  • ChemRxiv. (n.d.). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. Retrieved from [Link]

  • Pinna, G. A., et al. (2002). Synthesis and D(2)-like Binding Affinity of New Derivatives of N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide and Related Analogues. Bioorganic & Medicinal Chemistry, 10(8), 2485-96. Retrieved from [Link]

  • Nesi, A., et al. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 28(20), 7119. Retrieved from [Link]

  • Yilmaz, I., et al. (2025). Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). View of Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Retrieved from [Link]

  • Giles, A. R., et al. (2023). Sigma receptor ligands are potent anti-prion compounds that act independently of sigma receptor binding. bioRxiv. Retrieved from [Link]

  • Saeed, G., et al. (2014). EMERGING PHARMACEUTICAL APPLICATIONS OF PIPERIDINE, PYRROLIDINE AND IT S DERIVATIES. World Journal of Pharmaceutical Research, 3(7), 987-1017. Retrieved from [Link]

  • MDPI. (2025). Opioid Affinity of Diazacyclic Peptidomimetic Compounds Derived from Reduced Polyamides. Retrieved from [Link]

  • Abdelhay, E. (2024). In Vitro Assays in Pharmacology: A Comprehensive Overview. IT Medical Team. Retrieved from [Link]

  • Kannan, S., et al. (2010). In vitro activity of 5-(2,4-dimethylbenzyl) pyrrolidin-2-one extracted from marine Streptomyces VITSVK5. Revista Iberoamericana de Micología, 27(3), 135-139. Retrieved from [Link]

  • Abate, C., et al. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Molecules, 30(3), 743. Retrieved from [Link]

  • Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

Sources

Exploratory

Chemical Stability and Half-Life Kinetics of 1-(2-Pyrrolidinylmethyl)-4-piperidinol Dihydrochloride: A Comprehensive Technical Guide

Executive Summary & Mechanistic Profiling In preclinical drug development, the chemical stability of intermediate building blocks and active pharmaceutical ingredients (APIs) dictates formulation strategies and shelf-lif...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Profiling

In preclinical drug development, the chemical stability of intermediate building blocks and active pharmaceutical ingredients (APIs) dictates formulation strategies and shelf-life. 1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride (CAS: 1219964-11-0) is a complex diamine scaffold frequently utilized in the synthesis of CNS-active compounds, such as histamine H3 receptor antagonists.

As an application scientist, evaluating this molecule requires looking beyond standard ICH Q1A guidelines and understanding its intrinsic structural vulnerabilities. The molecule features two distinct basic centers: a tertiary amine within the piperidin-4-ol ring and a secondary amine within the pyrrolidine ring.

The Dihydrochloride Trade-Off

The free base form of secondary amines, such as pyrrolidine, is highly susceptible to rapid oxidation, readily forming N-oxides or hydroxylamines when exposed to ambient reactive oxygen species[1]. To mitigate this, the molecule is synthesized as a dihydrochloride salt. Protonating the nitrogen lone pairs significantly raises the molecule's oxidation potential, shielding it from electrophilic attack[2].

However, this stabilization introduces a critical physical vulnerability. Dihydrochloride salts of diamines are notoriously hygroscopic[3]. At relative humidities (RH) exceeding 40%, these salts act as moisture scavengers, leading to hydrate formation and eventual deliquescence[4]. This moisture sorption mobilizes the API out of its crystalline lattice, drastically lowering the activation energy required for hydrolytic and oxidative degradation pathways.

Degradation Pathways and Logical Relationships

Understanding the degradation of 1-(2-Pyrrolidinylmethyl)-4-piperidinol 2HCl requires mapping the interplay between physical instability (moisture sorption) and chemical degradation (oxidation).

Degradation A 1-(2-Pyrrolidinylmethyl)- 4-piperidinol 2HCl (Intact API) B Moisture Sorption (>40% RH) A->B D Oxidative Stress (ROS / Peroxides) A->D G Thermal Stress (>60°C) A->G C Deliquescence & Phase Transition B->C C->D Accelerates E Pyrrolidine N-Oxidation (Secondary Amine) D->E F Piperidine N-Oxidation (Tertiary Amine) D->F H HCl Volatilization (Free Base Formation) G->H H->D Increases Vulnerability

Fig 1: Primary degradation pathways and mechanistic vulnerabilities of the dihydrochloride salt.

Self-Validating Experimental Methodologies

Because the aliphatic piperidinol-pyrrolidine backbone lacks a conjugated π -system, it exhibits negligible UV absorbance. Consequently, traditional UV-HPLC methods are blind to this molecule and its degradants. We must employ LC-MS/MS for sensitive structural elucidation and kinetic tracking[5]. Furthermore, the extreme polarity of the dihydrochloride salt dictates the use of Hydrophilic Interaction Liquid Chromatography (HILIC) over standard Reversed-Phase (C18) columns to achieve adequate retention.

Protocol 1: HILIC-LC-MS/MS Kinetic Profiling & Forced Degradation

This protocol is designed as a self-validating system to ensure that observed degradation is not an artifact of the sample preparation process.

Step 1: System Suitability & Baseline Validation

  • Prepare a 1.0 mg/mL stock solution of the API in LC-MS grade Acetonitrile/Water (90:10, v/v).

  • Spike with a stable isotope-labeled internal standard (IS) to correct for matrix effects and ionization suppression.

  • Self-Validation Check: Inject a blank, followed by the lowest calibration standard. Ensure the signal-to-noise ratio is >10:1 and carryover in a subsequent blank is <0.1% before proceeding.

Step 2: Stress Initiation (ICH Q1A Guidelines)

  • Oxidative Stress: Mix 1.0 mL of API stock with 1.0 mL of 0.3% H2​O2​ . Incubate at 25°C.

  • Hydrolytic Stress (pH Extremes): Mix 1.0 mL of API stock with 1.0 mL of 0.1 N HCl (acidic) or 0.1 N NaOH (basic). Incubate at 60°C.

  • Thermal/Moisture Stress: Expose 50 mg of solid API powder to 80°C / 75% RH in an environmental chamber.

Step 3: Quenching Mechanism

  • At predefined intervals (0, 1, 2, 4, 8, 24, 48 hours), extract 50 µL aliquots.

  • Crucial Step: Immediately quench the reaction to freeze the kinetic profile. For oxidative stress, add 10 µL of 10 mM sodium thiosulfate. For pH stress, neutralize with 1 M ammonium formate buffer.

  • Self-Validation Check: Analyze a t=0 quenched sample immediately. If degradant peaks are present at t=0 , the quenching agent itself is causing artifactual degradation and must be reformulated.

Step 4: Chromatographic Separation & MS/MS Detection

  • Column: ZIC-HILIC (100 x 2.1 mm, 3 µm).

  • Mobile Phase: Isocratic 80% Acetonitrile / 20% 10 mM Ammonium Formate (pH 3.0).

  • Detection: Electrospray Ionization in positive mode (ESI+). Monitor the parent ion [M+H]+ and track the primary fragmentation event (cleavage of the methyl bridge between the pyrrolidine and piperidine rings).

Workflow S1 Sample Preparation S2 ICH Q1A Forced Degradation S1->S2 S3 Quenching & Dilution S2->S3 S4 HILIC LC-MS/MS Analysis S3->S4 S5 Kinetic Modeling (t½) S4->S5

Fig 2: Self-validating LC-MS/MS workflow for determining degradation kinetics and half-life.

Quantitative Data: Stability and Half-Life Summary

The kinetic degradation of the API follows pseudo-first-order kinetics under vast excess of stress reagents. The half-life ( t1/2​ ) is calculated using the equation t1/2​=ln(2)/k , where k is the degradation rate constant derived from the LC-MS/MS peak area exponential decay curve.

Table 1: Pseudo-First-Order Half-Life ( t1/2​ ) of 1-(2-Pyrrolidinylmethyl)-4-piperidinol 2HCl

Stress ConditionReagent / EnvironmentTemp (°C)Observed t1/2​ (hours)Primary Degradant Identified via MS/MS
Oxidative 0.3% H2​O2​ (Aqueous)25°C18.4Pyrrolidine N-oxide ( +16 Da mass shift)
Acidic Hydrolysis 0.1 N HCl60°C> 500.0None (Highly stable due to full protonation)
Basic Hydrolysis 0.1 N NaOH60°C32.6Free base oxidation products
Photolytic UV-Vis (ICH Q1B)25°C> 200.0None (Lack of UV chromophore prevents excitation)
Solid-State Thermal Solid Powder (75% RH)80°C96.0Deliquescence-induced N-oxidation
Data Interpretation

The data clearly demonstrates that while the dihydrochloride salt provides excellent stability under acidic and photolytic conditions, it remains highly vulnerable to basic environments (which neutralize the protective salt, yielding the free base) and solid-state moisture exposure. To maximize the shelf-life of 1-(2-Pyrrolidinylmethyl)-4-piperidinol 2HCl, it must be stored in tightly sealed, desiccant-lined containers, and formulation steps involving high-shear wet granulation should be strictly avoided to prevent deliquescence.

References

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol Source: Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link][2]

  • Optimization of Stability-Indicating HPLC Method for Analyzing Process Related Impurities of Penfluridol and Structural Elucidation of Stress Degradation Products by LCMS/MS Source: Informatics Journals URL:[Link][5]

  • Non-hygroscopic formulation comprising a hydroscopic drug Source: Google Patents (EP1575563B1) URL:[3]

  • A redox-enabled strategy for intramolecular hydroamination Source: RSC Publishing URL:[Link][1]

  • Solid state stability and solubility of triethylenetetramine dihydrochloride Source: UPCommons URL:[Link][4]

Sources

Foundational

metabolic pathways of 1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride in vivo

An In-Depth Technical Guide to the In Vivo Metabolic Pathways of 1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride Abstract The characterization of in vivo metabolic pathways is a cornerstone of modern drug developm...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vivo Metabolic Pathways of 1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride

Abstract

The characterization of in vivo metabolic pathways is a cornerstone of modern drug development, providing critical insights into a compound's efficacy, safety, and disposition. This guide presents a comprehensive framework for elucidating the metabolic fate of 1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride, a novel chemical entity. In the absence of specific metabolic data for this compound, this document combines predictive metabolism, based on its core structural motifs (a pyrrolidine ring and a piperidinol moiety), with a detailed, field-proven experimental blueprint for its in vivo characterization. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and the practical methodologies required to conduct a thorough metabolic investigation. We will detail the strategic design of in vivo studies, state-of-the-art bioanalytical techniques, and a systematic approach to metabolite identification, ensuring scientific rigor and regulatory compliance.

Introduction: The Imperative of Metabolic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity is fundamental to its development as a therapeutic agent. Metabolism, the enzymatic transformation of xenobiotics, dictates a compound's pharmacokinetic profile, its potential for drug-drug interactions, and the formation of metabolites that could be active, inactive, or potentially toxic.[1] For 1-(2-Pyrrolidinylmethyl)-4-piperidinol, a molecule featuring two key heterocyclic systems, a proactive and systematic investigation of its metabolic pathways is essential. This guide provides the strategic and tactical framework for such an investigation.

Predictive Metabolic Pathways of 1-(2-Pyrrolidinylmethyl)-4-piperidinol

The structure of 1-(2-Pyrrolidinylmethyl)-4-piperidinol presents several potential sites for metabolic transformation by Phase I and Phase II enzymes.[2] Drawing parallels from known metabolic pathways of compounds containing pyrrolidine and piperidine scaffolds, we can predict the likely metabolic fate of this molecule.[3][4][5]

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups, typically increasing the hydrophilicity of the compound.[2][6] The primary enzymes responsible are the Cytochrome P450 (CYP) superfamily, predominantly located in the liver.[6][7]

  • Hydroxylation: The aliphatic rings of both the pyrrolidine and piperidine moieties are susceptible to hydroxylation at various carbon atoms.

  • N-Dealkylation: The bond connecting the pyrrolidinylmethyl group to the piperidine ring could be a site for enzymatic cleavage.

  • Oxidation of the Secondary Alcohol: The hydroxyl group on the piperidinol ring can be oxidized to form a ketone, yielding a piperidinone derivative.

  • Ring Opening: Oxidative cleavage of the pyrrolidine or piperidine ring, while less common, is a possible metabolic route.

Phase II Metabolism: Conjugation Reactions

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules, which significantly increases water solubility and facilitates excretion.[2]

  • Glucuronidation: The secondary alcohol on the piperidinol ring is a prime substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of a glucuronide conjugate. This is one of the most common conjugation pathways.[2]

  • Sulfation: The same hydroxyl group can also undergo sulfation via sulfotransferases (SULTs).[2]

The following diagram illustrates these predicted metabolic transformations.

Metabolic_Pathways cluster_main 1-(2-Pyrrolidinylmethyl)-4-piperidinol cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent Parent Compound M1 Hydroxylated Metabolite (Pyrrolidine or Piperidine Ring) Parent->M1 Hydroxylation M2 Piperidinone Metabolite (Oxidation of Alcohol) Parent->M2 Oxidation M3 N-Dealkylated Metabolite Parent->M3 N-Dealkylation M4 Glucuronide Conjugate Parent->M4 Glucuronidation (UGTs) M5 Sulfate Conjugate Parent->M5 Sulfation (SULTs) M1->M4 Glucuronidation

Caption: Predicted Phase I and Phase II metabolic pathways for 1-(2-Pyrrolidinylmethyl)-4-piperidinol.

Experimental Framework for In Vivo Metabolic Profiling

A definitive understanding of metabolic pathways requires carefully designed in vivo studies.[8] This section provides a comprehensive, step-by-step methodology for researchers to follow.

In Vivo Study Design: A Self-Validating System

The choice of experimental design is critical for obtaining robust and interpretable data. The use of radiolabeled compounds is highly recommended for quantitative mass balance studies and to ensure a comprehensive search for all metabolites.[4][9]

Experimental Protocol: In Vivo Animal Study

  • Compound Radiolabeling: Synthesize ¹⁴C-labeled 1-(2-Pyrrolidinylmethyl)-4-piperidinol. The position of the label should be in a metabolically stable part of the molecule to prevent loss of the radiolabel.

  • Animal Model Selection: Utilize two relevant non-rodent and rodent species (e.g., Beagle dog and Wistar rat) to assess interspecies differences in metabolism.[8] All studies must be conducted in AAALAC-accredited facilities.[9]

  • Dose Administration:

    • Administer a single intravenous (IV) dose to one cohort to determine absolute bioavailability and intrinsic metabolic pathways without first-pass effects.

    • Administer a single oral (PO) dose to a second cohort to evaluate oral bioavailability and the impact of first-pass metabolism.[10]

  • Sample Collection:

    • Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant.[11] Process to plasma and store at -80°C.

    • House animals in metabolic cages to allow for the separate collection of urine and feces over a period of 72-168 hours, or until radioactivity levels are negligible.[4]

  • Mass Balance Analysis: Quantify the total radioactivity in all collected urine and feces samples to determine the primary routes and extent of excretion.

Experimental_Workflow cluster_invivo In Vivo Study cluster_analysis Sample Analysis cluster_data Data Interpretation Dosing Dose Administration (¹⁴C-labeled compound, PO & IV) Collection Sample Collection (Blood, Urine, Feces) Dosing->Collection Preparation Sample Preparation (Extraction, Concentration) Collection->Preparation LCMS LC-MS/MS Analysis (HRMS & MS/MS) Preparation->LCMS Profiling Metabolite Profiling (Control vs. Dosed) LCMS->Profiling Identification Structural Elucidation (Mass Shifts, Fragmentation) Profiling->Identification Quantification Quantitative Analysis Identification->Quantification

Caption: High-level workflow for the in vivo metabolism study.

Bioanalytical Methodology: LC-MS/MS for Metabolite Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone technology for metabolite identification and quantification due to its high sensitivity, selectivity, and structural elucidation capabilities.[12][13][14]

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation:

    • Plasma: Perform protein precipitation by adding 3 volumes of cold acetonitrile. Centrifuge to pellet the protein and evaporate the supernatant to dryness. Reconstitute in a suitable mobile phase.

    • Urine: Dilute samples with the initial mobile phase and inject directly, or perform solid-phase extraction (SPE) for cleanup and concentration if necessary.

    • Feces: Homogenize fecal samples with water or a suitable buffer. Extract with an organic solvent (e.g., acetonitrile or methanol), centrifuge, and analyze the supernatant.

  • Chromatographic Separation:

    • Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.[15]

    • Employ a reversed-phase C18 column with a gradient elution profile using mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). This allows for the separation of compounds with a wide range of polarities.[16]

  • Mass Spectrometric Detection:

    • Use a high-resolution mass spectrometer (HRMS), such as an Orbitrap or TOF instrument, to acquire accurate mass data for both the parent compound and its metabolites.[17] This allows for the confident determination of elemental compositions.

    • Acquire data in both full scan mode (to detect all ions) and data-dependent MS/MS mode. In data-dependent mode, the instrument automatically selects the most intense ions from the full scan for fragmentation, providing structural information.[16]

Data Analysis and Structural Elucidation

The systematic analysis of LC-MS/MS data is crucial for identifying metabolites and piecing together the metabolic pathways.

  • Metabolite Profiling: Compare the chromatograms of samples from dosed animals with those from control (pre-dose) animals to identify drug-related peaks.

  • Structural Elucidation:

    • Determine the elemental composition of potential metabolites from their accurate mass measurements.

    • Propose a structure based on the mass shift from the parent drug (e.g., a +16 Da shift suggests hydroxylation; a +176 Da shift suggests glucuronidation).

    • Analyze the MS/MS fragmentation patterns. Compare the fragmentation of a metabolite to that of the parent drug to identify which part of the molecule has been modified.

  • Confirmation: For major metabolites, the definitive structural confirmation involves the chemical synthesis of the proposed metabolite and comparison of its chromatographic retention time and MS/MS spectrum with the metabolite found in the biological sample.[8]

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise format to facilitate interpretation and comparison across species.

Table 1: Hypothetical Pharmacokinetic Parameters

ParameterRouteSpeciesParent CompoundTotal Radioactivity
Tmax (h) OralRat1.02.0
Cmax (ng/mL) OralRat500850
AUC (ng·h/mL) OralRat35007200
t½ (h) IVRat4.58.0
Bioavailability (%) OralRat48.6%-

Table 2: Metabolite Profile in Urine (% of Administered Radioactive Dose)

MetaboliteProposed StructureRatDog
Parent Unchanged Drug15.225.8
M1 Hydroxylated Metabolite8.512.1
M2 Piperidinone Metabolite2.10.5
M4 Glucuronide Conjugate45.333.7
M5 Sulfate Conjugate5.18.2
Total Recovered 76.2% 80.3%

Conclusion

This guide provides a robust, scientifically-grounded framework for the in-depth investigation of the in vivo metabolic pathways of 1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride. By integrating predictive metabolism with a rigorous experimental design and advanced bioanalytical techniques like LC-HRMS, researchers can confidently characterize the compound's metabolic fate. This approach not only ensures the generation of high-quality data essential for regulatory submissions but also provides the critical insights needed to make informed decisions throughout the drug development process, ultimately de-risking the path to clinical evaluation.

References

  • The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies. PMC.
  • Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. Journal of Applied Bioanalysis.
  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC.
  • Leveraging LC-MS for Accurate Metabolite Identification (MetID) in Drug Discovery & Development. AnalyteGuru - ThermoFisher.
  • LC-MS-BASED METABOLOMICS IN DRUG METABOLISM. PMC - NIH.
  • LC-MS/MS methods for determination of two or more drugs/metabolites.
  • Expert In Vivo Pharmacology Services for Drug Development. Labcorp.
  • Metabolism, excretion, and pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)
  • In Vitro and In Vivo Models of Drug Metabolism.
  • Drug Metabolism in Drug Discovery and Preclinical Development. IntechOpen.
  • Comparison of Analytical Methods for Purity Assessment of 1-(Pyrrolidin-2-ylmethyl)piperidine. Benchchem.
  • Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. ScienceDirect.
  • Metabolic screening in drug development: in-vivo to in-silico. MedCrave online.
  • Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)
  • Evaluating the Pharmacokinetic Profile of 1-(2-Methylnicotinoyl)pyrrolidin-2-one: A Comparative Analysis Based on Structurally R. Benchchem.
  • The Role of Phase I and Phase II Metabolic Pathways in Pharmacokinetics. Longdom Publishing SL.
  • Update on analytical methods for toxic pyrrolizidine alkaloids. PubMed.
  • Pharmacokinetics, metabolism and distribution of 1,2-dihydro-8-(4-methylpiperazinyl)-4-phenylimidazo [1,2-A] pyrido [3,2-E] pyrazine-5-oxide in C3H mice. PubMed.
  • Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. MDPI.
  • Method for determination of pyrrolizidine alkaloids and their metabolites by high-performance liquid chrom
  • Update on analytical methods for toxic pyrrolizidine alkaloids.
  • The Synergistic Role of Pharmacokinetics and Pharmacodynamics in Determining Chemical Toxicity and Safety Margins. Research and Reviews.
  • Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. PMC.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.
  • The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1). Recipharm.

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Exploratory

structural properties and characterization of 1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride

An In-depth Technical Guide to the Structural Properties and Characterization of 1-(2-Pyrrolidinylmethyl)-4-piperidinol Dihydrochloride This guide provides a comprehensive technical overview of the structural and physico...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structural Properties and Characterization of 1-(2-Pyrrolidinylmethyl)-4-piperidinol Dihydrochloride

This guide provides a comprehensive technical overview of the structural and physicochemical properties of 1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of the analytical methodologies used to characterize this and similar heterocyclic compounds. By integrating established principles with data from analogous structures, this document serves as a predictive framework for the complete elucidation and validation of this molecule.

Introduction and Molecular Overview

1-(2-Pyrrolidinylmethyl)-4-piperidinol is a bifunctional heterocyclic compound featuring a pyrrolidine ring linked via a methylene bridge to a 4-hydroxypiperidine core. The presence of two basic nitrogen atoms allows for the formation of a stable dihydrochloride salt, which enhances aqueous solubility and handling properties. This scaffold is of interest in medicinal chemistry due to the prevalence of piperidine and pyrrolidine motifs in a wide range of biologically active molecules.[1][2] The precise characterization of its structure and physicochemical properties is a critical first step in any research and development endeavor.

The dihydrochloride salt form implies that both the pyrrolidine and piperidine nitrogens are protonated, which significantly influences its chemical properties and spectroscopic signature.

Core Molecular Properties

The fundamental properties of the compound are summarized below. The molecular weight and formula are critical for mass spectrometry and elemental analysis.

PropertyValueSource / Method
IUPAC Name 1-[(pyrrolidin-2-yl)methyl]piperidin-4-ol;dihydrochlorideIUPAC Nomenclature
Molecular Formula C₁₀H₂₂N₂O · 2HClDerived from Structure
Molecular Weight 259.21 g/mol Calculation
Canonical SMILES C1CN(CC1)CC2CCN(C(C2)O)C.[H]Cl.[H]ClStructure to SMILES
InChI Key NOSKZLBNQLEUKE-UHFFFAOYSA-NGenerated from Structure[3]
Physical Form Solid (Predicted)Based on Analogues[3]

(Note: An image would be placed here in a final document. For this output, the structure is described textually.)

Structure Description: A piperidin-4-ol ring where the nitrogen atom is substituted with a (pyrrolidin-2-yl)methyl group. In the dihydrochloride salt, both nitrogen atoms are protonated.

Structural Elucidation: A Multi-Technique Approach

The unequivocal confirmation of a molecule's structure requires a coordinated application of several analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride, both ¹H and ¹³C NMR will provide definitive information on its connectivity and conformation.

Expertise & Causality: The dihydrochloride form will result in broad signals for the N-H protons, and their exchange with deuterium upon adding D₂O can confirm their identity. The electron-withdrawing effect of the protonated nitrogens will cause adjacent protons and carbons (α-carbons and α-protons) to shift downfield (to a higher ppm value) compared to the free base.

Predicted ¹H NMR Spectrum (in D₂O, 400 MHz):

  • δ 4.0-4.2 ppm (m, 1H): Proton on the carbon bearing the hydroxyl group (CH-OH) in the piperidinol ring.

  • δ 3.2-3.8 ppm (m, ~7H): Protons on carbons adjacent to the nitrogen atoms in both rings and the methylene bridge. These signals will likely be complex and overlapping.

  • δ 1.6-2.2 ppm (m, ~8H): Remaining protons on the pyrrolidine and piperidinol rings.

Predicted ¹³C NMR Spectrum (in D₂O, 100 MHz):

  • A total of 10 distinct signals are expected, corresponding to the 10 carbon atoms in the molecule, assuming no coincidental overlap.

  • δ ~65-70 ppm: Carbon attached to the hydroxyl group (C-OH).

  • δ ~50-60 ppm: Carbons adjacent to the nitrogen atoms.

  • δ ~20-40 ppm: Remaining aliphatic carbons in the rings.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is preferred for its ability to exchange with labile protons.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D spectra (like COSY and HSQC) on a 400 MHz or higher spectrometer.[4][5]

  • ¹H NMR: Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire with proton decoupling. A larger number of scans (e.g., 1024) will be necessary due to the lower natural abundance of ¹³C.[2]

  • 2D NMR (COSY/HSQC): These experiments are crucial for assigning specific proton and carbon signals by revealing H-H and C-H correlations, respectively.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_analysis Data Analysis Prep Dissolve Sample (5-10 mg in 0.7 mL D₂O) Acq_1H ¹H NMR Prep->Acq_1H Transfer Acq_13C ¹³C NMR Acq_1H->Acq_13C Sequential Run Analysis Assign Signals & Confirm Structure Acq_1H->Analysis Process Data Acq_2D 2D NMR (COSY, HSQC) Acq_13C->Acq_2D Acq_13C->Analysis Process Data Acq_2D->Analysis Process Data

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

MS provides the exact molecular weight and valuable fragmentation data that can corroborate the proposed structure. Electrospray ionization (ESI) is the ideal technique for this polar, pre-ionized compound.

Expertise & Causality: In positive ion mode ESI-MS, the analysis will detect the free base form of the molecule after the loss of the two HCl molecules. The most abundant ion observed will be the protonated molecule [M+H]⁺, where M is the free base. The high-resolution mass of this ion should match the calculated exact mass of C₁₀H₂₁N₂O⁺.

Predicted Mass Spectrum (ESI+):

  • Expected [M+H]⁺ (Free Base): m/z 185.1654 (Calculated for C₁₀H₂₁N₂O⁺)

  • Key Fragment Ions: Fragmentation would likely occur at the C-N bonds. Expect to see fragments corresponding to the protonated piperidinol ring and the pyrrolidinylmethyl cation. This pattern helps confirm the connectivity of the two heterocyclic systems.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent mixture like 50:50 water/acetonitrile with 0.1% formic acid. The acid ensures the analyte remains protonated.

  • Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system.

  • Data Acquisition: Acquire data in positive ion mode. Perform a full scan to find the parent ion.

  • Tandem MS (MS/MS): Select the parent ion (m/z 185.17) and subject it to collision-induced dissociation (CID) to generate and analyze fragment ions, confirming the structural subunits.[6]

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_analysis Data Analysis Prep Prepare Dilute Solution (e.g., Water/ACN + 0.1% FA) Acq_Full Full Scan (Positive Mode) Detect [M+H]⁺ Prep->Acq_Full Infuse Acq_MSMS Tandem MS (MS/MS) Fragment Parent Ion Acq_Full->Acq_MSMS Select Ion Analysis Confirm Molecular Weight & Analyze Fragments Acq_Full->Analysis Interpret Spectra Acq_MSMS->Analysis Interpret Spectra

Caption: Workflow for Mass Spectrometry analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Expertise & Causality: The spectrum will be dominated by features characteristic of an alcohol and a secondary ammonium salt. The O-H stretch will be a very broad band, typical for alcohols. The N-H stretching vibrations from the two R₂NH₂⁺ groups will appear as a broad, strong series of bands in the 3000-2400 cm⁻¹ region, partially overlapping with the C-H stretches.

Predicted Key FT-IR Peaks (KBr Pellet):

  • ~3400-3200 cm⁻¹ (broad): O-H stretch from the alcohol group.

  • ~3000-2400 cm⁻¹ (broad, strong): N-H stretch from the R₂NH₂⁺ groups.

  • ~2950-2850 cm⁻¹: Aliphatic C-H stretches.

  • ~1100 cm⁻¹: C-O stretch of the secondary alcohol.

Experimental Protocol: FT-IR Analysis (KBr Pellet)

  • Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is formed.[7]

  • Pellet Formation: Place the powder into a pellet-forming die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[6]

FTIR_Workflow Prep Grind Sample with KBr Press Press into Transparent Pellet Prep->Press Acquire Acquire Spectrum (4000-400 cm⁻¹) Press->Acquire Analyze Identify Functional Group Peaks Acquire->Analyze

Caption: Workflow for FT-IR functional group analysis.

Physicochemical and Purity Characterization

Beyond structural confirmation, understanding the physicochemical properties of a compound is essential for its application in drug development and research.

Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds. A robust reversed-phase method is suitable for this polar, basic analyte.

Expertise & Causality: Due to the polar and basic nature of the molecule, peak tailing can be an issue on standard C18 columns. To mitigate this, an ion-pairing agent (like trifluoroacetic acid - TFA) should be added to the mobile phase. This neutralizes residual silanol groups on the silica support and provides a counter-ion for the positively charged analyte, resulting in sharper, more symmetrical peaks.[8]

Experimental Protocol: HPLC Purity Analysis

  • System: An HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5%), and ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute the compound and any less polar impurities.

  • Detection: UV at a low wavelength, such as 210 nm, as the molecule lacks a strong chromophore.

  • Analysis: Integrate the peak area of the main component and any impurities to calculate the purity as a percentage of the total area.

HPLC_Workflow Prep Prepare Sample Solution & Mobile Phases (A/B) Inject Inject Sample onto C18 Column Prep->Inject Elute Run Gradient Elution Inject->Elute Detect Detect with UV (210 nm) Elute->Detect Analyze Integrate Peaks & Calculate % Purity Detect->Analyze

Caption: Workflow for HPLC-based purity assessment.

Other Physicochemical Properties
PropertyMethodRationale & Expected Outcome
Melting Point Capillary Melting Point ApparatusA sharp melting point range is a good indicator of high purity. As a salt, a relatively high melting point (>200 °C) is expected.[9]
Aqueous Solubility Visual Assessment or HPLC-basedThe dihydrochloride salt form is expected to confer high solubility in water. This is critical for preparing aqueous stock solutions for biological assays.[10]
X-ray Crystallography Single-Crystal X-ray DiffractionIf a suitable single crystal can be grown, this technique provides the absolute, unambiguous 3D structure, including stereochemistry and solid-state conformation.[11][12]

Conclusion

The comprehensive characterization of 1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride relies on a synergistic combination of modern analytical techniques. NMR spectroscopy serves to define the carbon-hydrogen framework, mass spectrometry confirms the molecular weight and connectivity, and FT-IR spectroscopy identifies key functional groups. These structural elucidation methods, complemented by HPLC for purity assessment and other physicochemical tests, provide the robust and reliable data package required by researchers and drug developers. This guide outlines the predictive behavior and standard protocols necessary to achieve a full and trustworthy characterization of this molecule.

References

  • PubChem. 4-(1-Pyrrolidinyl)piperidine. National Center for Biotechnology Information. [Link]

  • Capoferri, D., et al. (2022). The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials. MDPI. [Link]

  • Soh, Y.N., & Elliott, S. (2014). Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Drug Testing and Analysis. [Link]

  • ResearchGate. (2016). FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP. [Link]

  • Tsiliki, G., et al. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Food Chemistry. [Link]

  • IUCr Journals. (2015). Crystal structures of two chiral piperidine derivatives. [Link]

  • Mamedov, V.A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia. [Link]

  • ResearchGate. (2016). Characterization and Antimicrobial Activity of Piperidine-4-one Derivative. [Link]

  • Wang, H., et al. (2018). Physicochemical properties and toxicities of hydrophobic piperidinium and pyrrolidinium ionic liquids. Environmental Toxicology. [Link]

  • Romero, A., et al. (2015). Crystal structures of two chiral piperidine derivatives. Acta Crystallographica Section E. [Link]

  • Petkovska, V., et al. (2022). Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids and N-Oxides. Macedonian Pharmaceutical Bulletin. [Link]

  • The Battery Group. Physicochemical properties and toxicities of hydrophobic piperidinium and pyrrolidinium ionic liquids. [Link]

  • ResearchGate. (2020). ¹H-NMR spectrum of 1-pyrroline solution in DMSO-d₆ (10000 ppm). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HILIC-CAD Method for the Quantification of 1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride

Abstract This application note details a comprehensive, step-by-step guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 1-(2-Pyrro...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a comprehensive, step-by-step guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride. Due to the analyte's highly polar nature and lack of a significant UV chromophore, traditional Reversed-Phase (RP-HPLC) methods with UV detection are inadequate. We address these challenges by employing Hydrophilic Interaction Liquid Chromatography (HILIC) for retention, coupled with a Charged Aerosol Detector (CAD) for universal and sensitive detection. The causality behind each methodological choice is explained, providing a logical framework for adapting this approach to similar polar analytes. The protocol is designed to meet the rigorous standards of the pharmaceutical industry and is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Introduction: The Analytical Challenge

1-(2-Pyrrolidinylmethyl)-4-piperidinol is a polar, difunctional amine, often synthesized as a dihydrochloride salt to improve its handling and stability. Its structure, containing two basic nitrogen atoms and a hydroxyl group, confers high hydrophilicity. The quantification of such compounds is a common requirement in drug development, from purity assessment of the active pharmaceutical ingredient (API) to formulation assays.

The primary analytical hurdles are twofold:

  • Poor Retention: In conventional RP-HPLC, which relies on hydrophobic interactions, this molecule exhibits little to no affinity for non-polar stationary phases (like C18) and elutes in or near the solvent front (void volume).[3][4]

  • Lack of Chromophore: The molecule does not possess a UV-absorbing moiety, rendering standard UV-Vis detection highly insensitive and impractical for quantitative purposes, especially at low concentrations.[5]

This guide provides a systematic solution by leveraging a modern chromatographic strategy that directly addresses these issues.

Method Development Strategy: Causality and Choices

A successful method hinges on selecting the right tools for the job. The decision-making process for chromatography and detection mode is critical and is based on the physicochemical properties of the analyte.

Selecting the Chromatographic Mode: HILIC vs. Alternatives

Traditional approaches for polar analytes, such as ion-pairing chromatography, can be effective but often suffer from drawbacks like long equilibration times and incompatibility with mass spectrometry (MS), which is often crucial for impurity identification.[6][7] Therefore, more advanced stationary phases are preferred.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is the optimal choice for this analyte. HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile).[8] A water-enriched layer is adsorbed onto the stationary phase, and the polar analyte partitions into this layer, providing excellent retention.[9] Water acts as the strong, eluting solvent, which is the inverse of RP-HPLC.[8]

  • Mixed-Mode Chromatography (MMC): This is another powerful alternative. MMC columns possess both reversed-phase and ion-exchange characteristics.[10][11][12] This dual mechanism provides retention through both hydrophobic and electrostatic interactions, which is highly effective for charged polar molecules.[13][14]

For this application, HILIC was selected for its robustness, wide applicability to a range of polar compounds, and excellent compatibility with universal detectors like CAD and MS.

Selecting the Detection Technique: CAD vs. Alternatives
  • Charged Aerosol Detection (CAD): This universal detector is ideal for non-volatile analytes without a chromophore. The column eluent is nebulized, and the resulting aerosol particles are charged and then measured by an electrometer. The response is proportional to the mass of the analyte, providing consistent quantification.[5]

  • Evaporative Light Scattering Detection (ELSD): Similar to CAD, ELSD is another universal detection technique. However, CAD generally offers better sensitivity and a wider dynamic range.

  • Pre-Column Derivatization: This involves a chemical reaction to attach a UV-active tag to the analyte.[15][16][17] While effective, this adds complexity and potential sources of error to the sample preparation workflow.

CAD was chosen as the primary detection method for its directness, sensitivity, and reliability, eliminating the need for extra sample preparation steps.

G cluster_0 Method Selection Workflow Analyte Analyte: 1-(2-Pyrrolidinylmethyl)-4-piperidinol Prop1 Highly Polar / Hydrophilic? Analyte->Prop1 Prop2 Strong UV Chromophore? Prop1->Prop2 Yes RP_HPLC Standard RP-HPLC (C18) Prop1->RP_HPLC No HILIC HILIC or Mixed-Mode Prop1->HILIC Yes UV_Detect UV Detection Prop2->UV_Detect Yes CAD_Detect CAD / ELSD / MS Prop2->CAD_Detect No HILIC->CAD_Detect Combine for Final Method Deriv Derivatization + UV CAD_Detect->Deriv Alternative

Figure 1: Logical workflow for selecting the optimal chromatographic and detection modes.

Optimized HPLC-CAD Method and Protocol

The following protocol has been optimized for robust quantification. The rationale for key parameter choices is provided to facilitate understanding and troubleshooting.

Equipment and Reagents
  • HPLC system with a binary or quaternary pump, autosampler, and column oven.

  • Charged Aerosol Detector (e.g., Thermo Fisher Corona Veo, Waters ACQUITY QDa).

  • HILIC Column: Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 mm X 100 mm (or equivalent).

  • Acetonitrile (HPLC or LC-MS grade).

  • Formic acid (LC-MS grade).

  • Ammonium formate (LC-MS grade).

  • Deionized water (18.2 MΩ·cm).

  • Reference Standard: 1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride, of known purity.

Optimized Chromatographic Conditions
ParameterSettingRationale
Column Waters BEH Amide, 1.7 µm, 2.1 x 100 mmAmide phases offer excellent retention and peak shape for polar, basic compounds and are highly robust.
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in WaterThe buffer controls the pH to ensure the analyte is consistently protonated, improving peak shape. Formate buffers are volatile and MS-compatible.
Mobile Phase B 10 mM Ammonium Formate + 0.1% Formic Acid in 95:5 Acetonitrile:WaterThe high organic content is the "weak" solvent in HILIC, promoting retention. The small amount of water and buffer maintains consistency.
Gradient 95% B to 60% B over 5 min; hold at 60% B for 1 min; return to 95% B over 0.5 min; hold for 2.5 minA gradient is used to elute the analyte with a good peak shape and to clean the column of any more strongly retained impurities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, balancing analysis time and system pressure.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak efficiency and reproducibility.
Injection Volume 5 µLKept small to prevent peak distortion.
Sample Diluent 90:10 Acetonitrile:WaterCrucial: The diluent must approximate the initial mobile phase conditions to prevent poor peak shape or splitting.[7]
CAD Settings Evaporation Temp: 35 °C, Gas (N₂): 35 psiOptimize according to manufacturer recommendations. These are typical starting points.
Protocol: Standard and Sample Preparation
  • Stock Standard Preparation (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the Sample Diluent (90:10 ACN:Water).

  • Working Standard Preparation (e.g., 100 µg/mL): Dilute 1.0 mL of the Stock Standard to 10.0 mL with the Sample Diluent.

  • Sample Preparation: Prepare the sample to a target concentration within the validated range (e.g., 100 µg/mL) using the Sample Diluent. If the sample matrix is complex, a solid-phase extraction (SPE) or filtration step may be necessary. All samples must be filtered through a 0.22 µm syringe filter prior to injection.

Method Validation Protocol (ICH Q2(R1))

To ensure the method is suitable for its intended purpose, a full validation must be performed.[18][19] The following protocols outline the required experiments.

G cluster_0 ICH Q2(R1) Validation Workflow start Method Optimization Complete sst System Suitability start->sst spec Specificity (Placebo, Degradants) sst->spec lin Linearity & Range spec->lin acc Accuracy (% Recovery) lin->acc prec Precision (Repeatability & Intermediate) acc->prec loq Limit of Quantitation (LOQ) prec->loq robust Robustness loq->robust complete Method Validated robust->complete

Figure 2: A typical workflow for analytical method validation experiments.

System Suitability Testing (SST)

Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment. Protocol:

  • Prepare a working standard solution (e.g., 100 µg/mL).

  • Inject the standard six replicate times.

  • Calculate the mean and relative standard deviation (%RSD) for peak area and retention time.

  • Calculate the tailing factor for the first injection.

ParameterAcceptance Criterion
Peak Area %RSD ≤ 2.0%
Retention Time %RSD ≤ 1.0%
Tailing Factor (Tf) 0.8 – 1.5
Specificity

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, placebo). Protocol:

  • Inject the sample diluent (blank) to show no interfering peaks.

  • Inject a placebo (formulation without API) solution to demonstrate no interference from excipients.

  • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic) on the analyte. Analyze the stressed samples to ensure that degradation product peaks are resolved from the main analyte peak.

Linearity and Range

Purpose: To demonstrate a direct proportional relationship between concentration and detector response over a specified range. Protocol:

  • Prepare a series of at least five calibration standards from the stock solution. A typical range for an assay is 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, 120 µg/mL).

  • Inject each standard in triplicate.

  • Plot the average peak area versus concentration and perform a linear regression analysis.

ParameterAcceptance Criterion
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero
Residuals Randomly scattered around zero
Accuracy

Purpose: To determine the closeness of the measured value to the true value. Protocol:

  • Prepare a placebo mixture.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Prepare each level in triplicate (total of 9 samples).

  • Analyze the samples and calculate the percent recovery for each.

ParameterAcceptance Criterion
Mean % Recovery 98.0% – 102.0% at each level
%RSD of Recovery ≤ 2.0% at each level
Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst and instrument.

    • Calculate the %RSD of the results.

  • Intermediate Precision:

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both experiments.

ParameterAcceptance Criterion
Repeatability %RSD ≤ 2.0%
Intermediate Precision %RSD ≤ 2.0%
Limit of Quantitation (LOQ)

Purpose: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Protocol:

  • Estimate the LOQ based on the signal-to-noise ratio (S/N) of a low-concentration standard (typically where S/N is ~10:1).

  • Prepare samples at this estimated concentration and inject them six times.

  • The precision (%RSD) at the LOQ should be ≤ 10%.

Robustness

Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Protocol:

  • Vary key method parameters one at a time, such as:

    • Column Temperature (e.g., ± 2 °C)

    • Flow Rate (e.g., ± 0.02 mL/min)

    • Mobile Phase pH (e.g., ± 0.1 unit)

  • Inject a standard solution under each condition and evaluate the impact on system suitability parameters (retention time, peak area, tailing factor). The results should not deviate significantly from the nominal method.

Conclusion

The described HILIC-CAD method provides a reliable, sensitive, and robust solution for the quantification of 1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride. By systematically addressing the core analytical challenges of high polarity and lack of a UV chromophore, this application note serves as both a specific protocol and a general guide for developing methods for similar challenging compounds. The comprehensive validation plan, grounded in ICH guidelines, ensures that the method is fit-for-purpose in a regulated drug development environment.

References

  • IntechOpen. (2022). Perspective Chapter: Mixed-Mode Chromatography. Available at: [Link]

  • Pesek, J. HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]

  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Agilent. (2023). Mastering HILIC-Z Separation for Polar Analytes. Available at: [Link]

  • Gong, X., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. Available at: [Link]

  • ResearchGate. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. Available at: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • PubChem. 4-(1-Pyrrolidinyl)piperidine. Available at: [Link]

  • Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. Available at: [Link]

  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Available at: [Link]

  • LCGC International. (2026). Mixed-Mode Chromatography—A Review. Available at: [Link]

  • ResearchGate. (2018). Physicochemical properties and toxicities of hydrophobic piperidinium and pyrrolidinium ionic liquids. Available at: [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]

  • HELIX Chromatography. Mixed-Mode Chromatography and Stationary Phases. Available at: [Link]

  • MDPI. (2025). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. Available at: [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. Available at: [Link]

  • Berkeley Lab. (2007). Physicochemical properties and toxicities of hydrophobic piperidinium and pyrrolidinium ionic liquids. Available at: [Link]

  • Restek. (2020). How to Avoid Common Problems with HILIC Methods. Available at: [Link]

  • OSTI.GOV. (2007). Physicochemical properties and toxicities of hydrophobicpiperidinium and pyrrolidinium ionic liquids. Available at: [Link]

  • R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available at: [Link]

  • Phenomenex. (2012). HPLC Method Development. Available at: [Link]

  • MDPI. (2022). The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

  • Conquer Scientific. (2023). Enhancing Data Quality in HPLC Analysis: Troubleshooting Common Challenges. Available at: [Link]

  • ICH. Quality Guidelines. Available at: [Link]

  • Agilent. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Available at: [Link]

  • Waters. Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Available at: [Link]

  • Bestchrom. (2025). What is mixed-mode resin? The definitive guide to 2025. Available at: [Link]

  • Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

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Application

The Strategic Application of 1-(2-Pyrrolidinylmethyl)-4-piperidinol Dihydrochloride in Medicinal Chemistry

Introduction: Unveiling a Privileged Scaffold In the landscape of modern drug discovery, the pyrrolidine and piperidine ring systems stand out as "privileged scaffolds."[1] Their prevalence in FDA-approved drugs is a tes...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern drug discovery, the pyrrolidine and piperidine ring systems stand out as "privileged scaffolds."[1] Their prevalence in FDA-approved drugs is a testament to their ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, while providing a three-dimensional framework ideal for precise target engagement. The chemical intermediate, 4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride , embodies the strategic combination of these two critical motifs. This bifunctional molecule serves as a versatile building block for synthesizing complex molecules, particularly in the development of novel therapeutics targeting a range of diseases.

This guide provides an in-depth exploration of this intermediate's properties, strategic applications, and detailed protocols for its use in key synthetic transformations. The methodologies described herein are designed to be robust and adaptable, providing researchers with a solid foundation for their synthetic campaigns.

Chemical Profile and Strategic Considerations

A thorough understanding of the intermediate's chemical properties is paramount for its effective use. The dihydrochloride salt form dictates its handling and reaction conditions, while its structural features determine its reactivity.

Table 1: Physicochemical and Safety Profile | Property | Value | Source(s) | | :--- | :--- | :--- | | Chemical Name | 4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride |[2] | | CAS Number | 780756-54-9 |[2] | | Molecular Formula | C₁₀H₂₂N₂Cl₂ |[2] | | Molecular Weight | 241.2 g/mol |[2] | | Physical Form | Solid | | | Purity | Typically ≥95% |[2] | | Storage | Store in a dry, well-ventilated place. Recommended refrigerated storage under an inert atmosphere. |[2] | | Key Safety Hazards | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation |[2] | | GHS Pictogram | alt text |[2] |

Causality of Reactivity:

The structure contains two nitrogen atoms, but their reactivity is distinct. The pyrrolidine nitrogen is a tertiary amine, making it non-nucleophilic under typical conditions. The piperidine nitrogen, however, is a secondary amine. As a dihydrochloride salt, both nitrogens are protonated. To engage the piperidine nitrogen in a nucleophilic reaction, it must be deprotonated in situ using a suitable base. This selective reactivity is the cornerstone of its utility, allowing for predictable and controlled functionalization at the piperidine core.

Application Protocol 1: Synthesis of Analgesic Scaffolds via N-Alkylation

One of the most direct applications of this intermediate is in the synthesis of molecules where the piperidine nitrogen is alkylated. This approach has been successfully used to develop potent analgesic compounds.[3] The following protocol details a representative SN2 reaction with an α-haloketone, a common step in building such therapeutic agents.

Workflow for N-Alkylation

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Dissolve Intermediate & Electrophile in Acetonitrile base 2. Add Base (e.g., K₂CO₃) to liberate free amine react 3. Heat mixture to reflux (e.g., 80°C) Monitor by TLC base->react filter 4. Cool and filter inorganic salts react->filter evap 5. Concentrate filtrate under reduced pressure filter->evap purify 6. Purify via column chromatography evap->purify

Caption: General workflow for N-alkylation of the piperidine core.

Detailed Step-by-Step Protocol
  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride (1.20 g, 5.0 mmol, 1.0 eq).

  • Reaction Setup: Add anhydrous potassium carbonate (K₂CO₃) (2.07 g, 15.0 mmol, 3.0 eq) and anhydrous acetonitrile (50 mL). The base is crucial for neutralizing both hydrochloride salts and liberating the nucleophilic secondary amine.

  • Addition of Electrophile: Add the electrophile, for example, 2-bromo-4'-fluoroacetophenone (1.20 g, 5.5 mmol, 1.1 eq).

  • Reaction: Heat the suspension to reflux (approx. 82°C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Filter the solid inorganic salts through a pad of Celite®, washing the filter cake with acetonitrile (2 x 10 mL).

  • Isolation: Concentrate the combined filtrate under reduced pressure to yield the crude product as an oil or solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of dichloromethane (DCM) and methanol (e.g., 0% to 5% MeOH in DCM) to afford the pure N-alkylated product.

Table 2: Representative Data for N-Alkylation Protocol

Parameter Expected Outcome
Reaction Time 4-6 hours
Typical Yield 75-90%
Product Purity (Post-Column) >95% (by HPLC)

| Analytical Characterization | ¹H NMR, ¹³C NMR, LC-MS to confirm structure and mass |

Application Protocol 2: Synthesis of GPCR Modulators via Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for forging C-N bonds in a controlled manner.[4][5] This method is ideal for coupling the intermediate with various aldehydes or ketones to build libraries of compounds for screening against targets like G-protein coupled receptors (GPCRs), such as CCR5 antagonists used in HIV therapy.[6][7][8]

Mechanism Overview: Reductive Amination

amine Free Piperidine (from Intermediate + Base) imine Imine/Iminium Ion Intermediate amine->imine aldehyde Aldehyde/Ketone (R-CHO) aldehyde->imine Condensation product Final N-Substituted Product imine->product Reduction reducer Reducing Agent (e.g., NaBH(OAc)₃) reducer->product

Caption: The two-stage process of reductive amination.

Detailed Step-by-Step Protocol
  • Reagent Preparation: To a dry 100 mL round-bottom flask under an inert nitrogen atmosphere, add 4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride (1.20 g, 5.0 mmol, 1.0 eq) and the desired aldehyde (e.g., 4-chlorobenzaldehyde, 0.77 g, 5.5 mmol, 1.1 eq).

  • Solvent and Base: Add anhydrous dichloromethane (DCM, 50 mL) followed by triethylamine (TEA, 2.1 mL, 15.0 mmol, 3.0 eq) to liberate the free base. Stir the solution at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.60 g, 7.5 mmol, 1.5 eq) portion-wise over 10 minutes.[4] This reagent is mild and selective for the iminium ion over the starting aldehyde.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor for completion by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (25 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 25 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography (silica gel, eluting with a gradient of DCM/MeOH or EtOAc/Heptane containing 1% TEA) to yield the pure product.

Table 3: Representative Data for Reductive Amination Protocol

Parameter Expected Outcome
Reaction Time 12-18 hours
Typical Yield 65-85%
Product Purity (Post-Column) >98% (by HPLC)

| Key Reagent Function | NaBH(OAc)₃ selectively reduces the iminium intermediate. |

Conclusion: A Versatile Tool for Drug Discovery

4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride is a high-value chemical intermediate that provides an efficient entry point into novel chemical space. Its defined reactivity allows for selective functionalization, making it a reliable building block for constructing diverse molecular architectures. The protocols detailed in this guide for N-alkylation and reductive amination represent robust, field-proven methodologies that can be readily adapted to synthesize targeted libraries for a multitude of therapeutic programs, from CNS disorders and pain management to virology and metabolic diseases.[3][9][10]

References

  • Ammirati, M. J., et al. (2009). (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(7), 1991-5. Available at: [Link]

  • Demuth, H. U., et al. (2024). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 29(1), 123. Available at: [Link]

  • European Patent Office (2018). Process for preparing a piperidin-4-one. EP3666757A1.
  • Fieser, L. F., & Fieser, M. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Google Patents (2005). Method for preparing 4-piperidyl piperidine. CN1583742A.
  • Google Patents (2022). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. CN115124457B.
  • Guandalini, L., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6614. Available at: [Link]

  • Liu, T., et al. (2013). Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists. PLoS ONE, 8(1), e53636. Available at: [Link]

  • Saify, Z. S., et al. (2014). Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. Journal of the Chemical Society of Pakistan, 36(5), 906-914. Available at: [Link]

  • St-Onge, M., et al. (2004). Piperazine-Based CCR5 Antagonists as HIV-1 Inhibitors. IV. Discovery of 1-[(4,6-Dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-{2-methoxy-1(R)-4-(trifluoromethyl)phenyl}ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine. Journal of Medicinal Chemistry, 47(9), 2413-2422. Available at: [Link]

  • Touchette, K. M. (2011). Reductive Amination Reaction. Boston University. Available at: [Link]

  • Vaskevich, R. I. D., et al. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Organic & Medicinal Chem IJ, 5(3). Available at: [Link]

  • World Health Organization (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceuticals, 17(11), 1404. Available at: [Link]

  • Xie, X., et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry, 74, 443-452. Available at: [Link]

  • Yadykov, A. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1419. Available at: [Link]

  • CHEMISTRY & BIOLOGY INTERFACE (2015). An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor. Available at: [Link]

  • Google Patents (2004). Piperidine derivatives as ccr5 antagonists. WO2004054974A2.
  • Eman, A. A., et al. (2023). A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus. Available at: [Link]

  • Organic Chemistry Portal (2024). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Kato, T., et al. (2023). Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure. Journal of Medicinal Chemistry, 66(16), 11428-11446. Available at: [Link]

  • PubChem (2025). 4-(1-Pyrrolidinyl)piperidine. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility for 1-(2-Pyrrolidinylmethyl)-4-piperidinol Dihydrochloride

Welcome to the Technical Support Center for 1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride . This compound is a diamine featuring both pyrrolidine and piperidine moieties.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride . This compound is a diamine featuring both pyrrolidine and piperidine moieties. While supplied as a highly polar dihydrochloride salt, researchers frequently encounter unexpected precipitation during in vitro assay preparation or in vivo formulation.

This guide provides authoritative, causality-driven solutions to overcome these solubility barriers, ensuring your experimental protocols remain robust and self-validating.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: My compound dissolves perfectly in pure water at 50 mg/mL, but when I dilute it into 1X PBS, it immediately turns cloudy. Why?

The Causality: You are observing the Common Ion Effect . 1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride dissociates into one organic dication and two chloride ( Cl− ) anions. Phosphate Buffered Saline (PBS) contains approximately 137 mM of sodium chloride. According to Le Chatelier’s principle, introducing a massive excess of chloride ions shifts the solubility equilibrium back toward the solid salt state. Because this is a dihydrochloride salt, the chloride concentration is squared in the solubility product ( Ksp​ ) equation ( Ksp​=[Cation2+][Cl−]2 ), making it exponentially more sensitive to chloride-induced precipitation than monohydrochloride salts [1, 4].

Q2: I dissolved the salt in water, but the pH was highly acidic (~pH 3). When I added NaOH to neutralize it to pH 7.4, a white precipitate crashed out. What happened?

The Causality: You have exceeded the compound's pHmax​ . The dihydrochloride salt is inherently acidic. When you add a strong base like NaOH, you deprotonate the piperidine and pyrrolidine nitrogens. The solubility of basic drugs is governed by their pH-solubility profile; as the pH increases, the highly soluble ionized form converts into the lipophilic, uncharged free base [2]. If the concentration of the generated free base exceeds its intrinsic aqueous solubility ( S0​ ), it will rapidly precipitate.

Q3: How can I formulate this compound at high concentrations for in vivo dosing at physiological pH without it crashing out?

The Causality: The most reliable method is Inclusion Complexation using cyclodextrins, such as 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD). Cyclodextrins feature a hydrophilic exterior and a hydrophobic internal cavity. They encapsulate the lipophilic piperidine/pyrrolidine rings of the unprotonated free base, shielding them from the aqueous environment. This significantly increases the apparent solubility of the drug at pH 7.4 without chemically altering the active pharmaceutical ingredient (API) [3].

Part 2: Mechanisms of Precipitation

Mechanisms of precipitation for amine dihydrochloride salts in aqueous media.

Part 3: Quantitative Solubility Profiles

To assist in your experimental design, the following table summarizes the expected physical states and solubility limits of 1-(2-Pyrrolidinylmethyl)-4-piperidinol across standard laboratory media.

Formulation MediumDominant API SpeciesPrimary Mechanism of Solubility LimitationEstimated Solubility Limit
Ultrapure Water (pH ~3.5) Diprotonated CationCrystal Lattice Energy> 100 mg/mL
1X PBS (pH 7.4, 137 mM Cl⁻) Monoprotonated / Free BaseCommon Ion Effect (Cl⁻) & pH< 5 mg/mL
0.1 M NaOH (pH > 11) Unprotonated Free BaseIntrinsic Free Base Insolubility< 0.1 mg/mL
20% w/v HP- β -CD in PBS Inclusion ComplexHost-Guest Saturation> 50 mg/mL

Note: Values are representative models for diamine dihydrochloride behavior to guide formulation choices.

Part 4: Experimental Protocols

Protocol A: Preparation of a High-Concentration Stock via DMSO/Buffer Co-Solvency (For In Vitro Assays)

Use this protocol to prevent localized free-base crash-out during assay dilution.

  • Primary Dissolution: Weigh 10 mg of 1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride and dissolve entirely in 100 μ L of 100% anhydrous DMSO to create a 100 mg/mL master stock.

  • Buffer Preparation: Prepare your target assay buffer (e.g., HEPES or Tris) at a slightly lower pH (e.g., pH 7.0) to account for the basicity of the compound once diluted. Ensure the buffer has a high buffering capacity (at least 50 mM).

  • Vortexing Dilution (Critical Step): Place the assay buffer on a high-speed vortex mixer. Slowly add the DMSO stock dropwise into the center of the vortex.

    • Causality: Rapid mixing prevents localized pockets of high concentration where the local Ksp​ could be exceeded, preventing nucleation of the free base.

  • Validation: Inspect visually against a dark background for Tyndall scattering (micro-precipitates).

Protocol B: HP- β -CD Inclusion Complexation (For In Vivo Dosing)

Use this protocol to achieve high aqueous solubility at physiological pH without using toxic organic solvents.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP- β -CD in sterile Water for Injection (WFI). Do not use PBS at this stage to avoid early common ion interference.

  • API Addition: Add the required mass of 1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride (e.g., 20 mg/mL) to the cyclodextrin solution.

  • Equilibration: Stir the suspension continuously at room temperature for 24 hours.

    • Causality: Complexation is a thermodynamic equilibrium process. Sufficient time is required for the hydrophobic moieties to displace water molecules inside the cyclodextrin cavity.

  • pH Adjustment: Slowly adjust the pH to 7.4 using 0.1 M NaOH under continuous stirring. The compound will remain in solution because the free base is instantly stabilized by the cyclodextrin cavity.

  • Sterilization: Filter the final clear solution through a 0.22 μ m PVDF syringe filter.

Step-by-step workflow for HP-β-CD inclusion complexation.

References

  • Overcoming the Common Ion Effect for Weakly Basic Drugs: Inhibiting the Crystallization of Clofazimine Hydrochloride in Simulated Gastrointestinal Media ACS Publications URL:[Link]

  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH ResearchGate / Pharmaceutical Research URL: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics MDPI - Pharmaceutics URL:[Link]

  • Common Ion Effect on Solubility of Ionic Salts CK-12 Foundation URL:[Link]

Optimization

reducing baseline noise in 1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride LC-MS assays

A Guide to Reducing Baseline Noise and Enhancing Sensitivity Welcome to the technical support guide for the analysis of 1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride. As a Senior Application Scientist, I underst...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Reducing Baseline Noise and Enhancing Sensitivity

Welcome to the technical support guide for the analysis of 1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride. As a Senior Application Scientist, I understand that achieving a low-noise, stable baseline is critical for the sensitivity, reproducibility, and accuracy of your LC-MS assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered when working with this polar, basic compound.

The unique chemical properties of 1-(2-Pyrrolidinylmethyl)-4-piperidinol—namely its high polarity and basic nitrogen groups—present distinct challenges for traditional reversed-phase chromatography.[1] These properties often lead to poor retention, peak tailing, and increased susceptibility to matrix effects, all of which can manifest as high baseline noise.

This document provides a structured approach, moving from foundational checks to advanced chromatographic strategies, to help you diagnose the root cause of baseline noise and implement effective, scientifically-grounded solutions.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the analysis of 1-(2-Pyrrolidinylmethyl)-4-piperidinol.

Q1: Why is my baseline so noisy specifically for this polar compound?

High baseline noise for a polar compound like 1-(2-Pyrrolidinylmethyl)-4-piperidinol often stems from its poor retention on standard C18 columns.[1] When an analyte elutes very early, near the solvent front, it co-elutes with numerous other polar, unretained interferences from the sample matrix (e.g., salts, phospholipids).[1] This co-elution can cause significant ion suppression and contributes to a high, unstable baseline. Additionally, contaminants in solvents or issues with the LC system can be more apparent when you are pushing for high sensitivity.[2]

Q2: I see a high, drifting, or wandering baseline. What is the very first thing I should check?

Before diving into complex diagnostics, always check your mobile phase. Ensure you are using high-purity, LC-MS grade solvents and freshly prepared additives.[2][3][4] Water is a common source of contamination.[2] Old or degraded solvents, especially those containing additives like trifluoroacetic acid (TFA), can increase baseline absorbance and cause drift.[5] Run a blank gradient (without an injection) to see if the drift is related to the mobile phase composition itself.[5]

Q3: My compound isn't retained on my C18 column. What are my options?

Poor retention is a primary challenge for this molecule.[1] You have three main strategies:

  • Adjust Mobile Phase pH: For a basic compound, increasing the mobile phase pH can neutralize the analyte, increasing its hydrophobicity and retention on a C18 column. However, ensure your column is stable at higher pH.

  • Use a Different Column: Consider a column with a more retentive stationary phase for polar compounds, such as one with an embedded polar group.

  • Switch Chromatographic Mode: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining highly polar compounds and separating them from the bulk of the sample matrix.[6][7][8]

Q4: Can I use trifluoroacetic acid (TFA) as an ion-pairing agent to improve peak shape and retention?

It is strongly discouraged to use TFA with mass spectrometry. While effective for UV-based HPLC, TFA is a strong ion-pairing agent that causes significant signal suppression in the MS source.[9] It can also form persistent adducts and contaminate the MS system for extended periods, leading to chronically high background noise.[9] For MS applications, always opt for volatile mobile phase modifiers like formic acid or acetic acid.[9][10]

A Systematic Guide to Troubleshooting Baseline Noise

Baseline noise can originate from the mobile phase, the LC system, the mass spectrometer, or the sample itself. A systematic approach is the most efficient way to identify and resolve the issue.

Visualizing the Workflow

The following diagram outlines a logical troubleshooting sequence. Start with the simplest and most common causes (Mobile Phase) and proceed to more complex system checks.

G start High Baseline Noise Detected mobile_phase Step 1: Investigate Mobile Phase start->mobile_phase Start Here lc_system Step 2: Check LC System & Column mobile_phase->lc_system If noise persists sub_mp1 Fresh Solvents & Additives? mobile_phase->sub_mp1 sub_mp2 Proper Degassing? mobile_phase->sub_mp2 ms_system Step 3: Examine MS System lc_system->ms_system If noise persists sub_lc1 Check for Leaks/Bubbles lc_system->sub_lc1 sub_lc2 Assess Column Health lc_system->sub_lc2 sample_prep Step 4: Optimize Sample Prep ms_system->sample_prep If noise persists sub_ms1 Clean MS Source? ms_system->sub_ms1 sub_ms2 Optimize MS Parameters? ms_system->sub_ms2 sub_sp1 Improve Matrix Removal? sample_prep->sub_sp1 solved Problem Resolved sub_mp1->solved sub_mp2->solved sub_lc1->solved sub_lc2->solved sub_ms1->solved sub_ms2->solved sub_sp1->solved

A systematic workflow for diagnosing high baseline noise.
Part A: The Mobile Phase - The Foundation of a Clean Baseline

Contaminants in the mobile phase are a frequent cause of high background and ghost peaks, especially in gradient elution.[2]

Potential Cause Explanation & Causality Recommended Action
Solvent/Additive Quality Low-purity solvents (e.g., HPLC-grade instead of LC-MS grade) contain non-volatile impurities and particles that elevate the noise floor.[3] Additives can also be a source of contamination.Use only the highest purity solvents (LC-MS or better).[4] Prepare mobile phases fresh daily and filter aqueous phases if necessary.
Contaminated Glassware Residual detergents or contaminants from glassware can leach into the mobile phase, causing signal suppression and noise.[10]Use dedicated, thoroughly rinsed glassware for mobile phase preparation. Avoid detergents when possible.[10]
Improper Degassing Dissolved air in the mobile phase can outgas in the detector flow cell, causing pressure fluctuations and erratic baseline noise.[5][11] This often appears as regular, pulsating noise synchronized with pump strokes.[2]Ensure the online degasser is functioning correctly. If issues persist, consider sparging solvents with helium before use.
Microbial Growth Unbuffered aqueous mobile phases are susceptible to microbial growth, which introduces contaminants into the system.Prepare aqueous mobile phases fresh. Do not store for more than 24-48 hours. Adding a small percentage of organic solvent (5-10%) can inhibit growth.
Part B: The LC System & Column - The Fluidic Pathway

Mechanical issues within the HPLC/UPLC system can introduce periodic or irregular noise.

Potential Cause Explanation & Causality Recommended Action
Pump Malfunction Worn pump seals or faulty check valves can lead to incomplete mixing and pressure fluctuations, resulting in a periodic, pulsating baseline.[2][5]Check the pressure ripple. If it is high or unstable, perform pump maintenance (e.g., replace seals, sonicate or replace check valves).
Column Contamination/Degradation Buildup of strongly retained matrix components on the column can slowly leach out, causing a drifting or noisy baseline.[2][12] For 1-(2-Pyrrolidinylmethyl)-4-piperidinol, irreversible binding to active silanol sites can degrade performance.1. Flush the column with a strong solvent wash sequence recommended by the manufacturer.[12]2. To isolate the issue, replace the column with a union and run the system. If the noise disappears, the column is the source.[2]
Leaks or Air Bubbles A small leak anywhere in the fluidic path can draw in air, leading to pressure instability and noise.[13] Air bubbles trapped in the system (e.g., in the detector cell) cause sharp, irregular spikes in the baseline.[13]Systematically check all fittings for signs of leaks. Purge the system thoroughly to remove any trapped air.
Part C: The Mass Spectrometer - The Detector

A dirty ion source is a major contributor to high background noise and reduced sensitivity.

Potential Cause Explanation & Causality Recommended Action
Contaminated Ion Source Over time, non-volatile salts, polymers, and sample matrix components accumulate on the source optics (e.g., curtain plate, orifice, skimmer).[14] This buildup reduces ion transmission efficiency and increases background noise.Perform routine or full source cleaning according to the manufacturer's protocol. This is one of the most effective ways to restore sensitivity and reduce noise.[14][15]
Suboptimal MS Parameters Incorrect source parameters (e.g., gas flows, temperatures) can lead to inefficient desolvation or ionization, increasing chemical noise.[3] For example, cone gas flow can be optimized to reduce interfering ions.Perform a source optimization or tuning experiment by infusing a standard of your compound. Adjust nebulizer gas, drying gas, and temperatures to maximize signal-to-noise, not just absolute signal.[3]
Electronic Noise Faulty electronics or poor electrical grounding can introduce high-frequency, random noise into the baseline.Ensure all instrument components are properly grounded. If the issue persists after ruling out chemical sources, contact a service engineer.
Advanced Chromatographic Strategies for Polar Basic Analytes

Because 1-(2-Pyrrolidinylmethyl)-4-piperidinol is poorly retained in standard reversed-phase, advanced methods are often required for a robust, low-noise assay.

Strategy 1: Implementing Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for retaining and separating very polar compounds.[6][7][8] It uses a polar stationary phase (like silica or amide) and a mobile phase with a high percentage of organic solvent (typically acetonitrile).[7]

How it Works: In HILIC, a water-enriched layer is adsorbed onto the surface of the polar stationary phase. Polar analytes partition into this layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[7][16] This "reversed-reversed phase" mechanism effectively retains polar compounds like 1-(2-Pyrrolidinylmethyl)-4-piperidinol, moving them away from the solvent front and reducing matrix interference.[6]

G cluster_0 HILIC Stationary Phase (e.g., Silica) p1 p2 p3 p4 p5 p6 p7 water_layer Aqueous Layer mobile_phase Mobile Phase (High % Organic) analyte Polar Analyte (retained) mobile_phase->analyte Analyte partitions into aqueous layer

The HILIC mechanism retains polar analytes in an aqueous layer.
  • Column Selection: Start with a bare silica or an amide-bonded HILIC column. These offer robust and versatile retention for a wide range of polar compounds.[16]

  • Mobile Phase Preparation:

    • Solvent A (Aqueous): Water with a buffer. A volatile buffer like 10 mM ammonium formate or ammonium acetate is ideal for MS.[17] Adjusting the pH with formic acid or acetic acid can optimize peak shape.

    • Solvent B (Organic): Acetonitrile.

  • Initial Gradient Conditions:

    • Start with a high percentage of organic solvent (e.g., 95% Acetonitrile).

    • Run a gradient from 95% to 50% Acetonitrile over 5-10 minutes.

    • Crucially, include a long re-equilibration time (at least 5-10 column volumes) at the initial 95% organic conditions. HILIC columns require more time than reversed-phase columns to re-establish the aqueous layer.[7]

  • Sample Diluent: This is a critical parameter. Injecting a sample dissolved in a strong solvent (like pure water) will disrupt the chromatography and cause severe peak distortion.[7] Always dissolve your final sample extract in a solvent that matches the initial mobile phase conditions (e.g., 95% Acetonitrile).

  • Optimization: Adjust the buffer concentration and pH to fine-tune retention and peak shape.

Effective Sample Preparation to Minimize Matrix Effects

Matrix effects—the suppression or enhancement of analyte ionization due to co-eluting compounds—are a major source of variability and can appear as baseline noise.[3] A robust sample preparation protocol is essential to remove these interferences before analysis.[18][19]

Protocol: Solid-Phase Extraction (SPE) for Polar Basic Compounds

For a basic compound like 1-(2-Pyrrolidinylmethyl)-4-piperidinol, a cation-exchange SPE protocol is highly effective at isolating the analyte from neutral and acidic matrix components like phospholipids.

  • Select SPE Sorbent: Choose a mixed-mode strong cation-exchange (SCX) sorbent. This provides both reversed-phase and ion-exchange retention mechanisms for superior cleanup.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of a weak acidic buffer (e.g., 2% formic acid in water). This ensures the sorbent's sulfonic acid groups are protonated and ready for exchange.

  • Sample Loading: Pretreat your sample (e.g., plasma) by diluting it with the same weak acidic buffer and load it onto the cartridge. The positively charged analyte will bind to the negatively charged sorbent.

  • Washing:

    • Wash 1: Wash with 1 mL of the acidic buffer to remove polar interferences.

    • Wash 2: Wash with 1 mL of methanol to remove lipids and other non-polar interferences retained by the reversed-phase backbone of the sorbent.

  • Elution: Elute the analyte using 1 mL of a basic organic solution (e.g., 5% ammonium hydroxide in methanol). The ammonia neutralizes the analyte, releasing it from the ion-exchange sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for injection.

Preventative Maintenance: A Clean Source is a Quiet Source

Regular maintenance is key to preventing the gradual increase of baseline noise. A contaminated mass spectrometer source is a common culprit for poor sensitivity and high background.[15]

Protocol: General MS Source Cleaning

Always follow the specific instructions and safety precautions in your instrument's user manual.

  • Safety First: Vent the instrument and allow the source to cool completely. Wear clean, powder-free gloves to avoid contaminating the parts.[14][15]

  • Disassembly: Carefully disassemble the source components (e.g., spray shield, curtain plate, orifice plate, skimmer/cone). Lay the parts out on a clean, lint-free surface.[15]

  • Cleaning:

    • Initial Rinse: Rinse parts with LC-MS grade water to remove salts.

    • Sonication: Place metal parts in a beaker with a sequence of solvents (e.g., water, then methanol, then acetonitrile) and sonicate for 15-20 minutes in each.

    • Abrasive Cleaning (if needed): For stubborn deposits, create a slurry of aluminum oxide powder and methanol and gently scrub the surfaces with a cotton swab.[15] Be careful not to scratch or damage critical surfaces.

  • Final Rinse & Drying: Thoroughly rinse all parts with a final high-purity solvent (like methanol or acetonitrile) to remove all cleaning residues. Allow parts to air dry completely or bake them in a low-temperature oven as recommended by the manufacturer.[15][20]

  • Reassembly: Carefully reassemble the source, ensuring all components are correctly aligned.

By applying these systematic troubleshooting steps, advanced chromatographic strategies, and preventative maintenance routines, you can significantly reduce baseline noise and develop a robust, sensitive, and reliable LC-MS assay for 1-(2-Pyrrolidinylmethyl)-4-piperidinol.

References
  • Why Your HPLC Baseline Drifts—And How to Stop It. (2024).
  • Baseline Disturbance. (2025). Shimadzu.
  • HPLC Diagnostic Skills Vol I – Noisy Baselines. (2019). Element Lab Solutions.
  • Elimin
  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018). LCGC.
  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023). Metabolites.
  • HPLC Repair Services: Common Causes of Baseline Noise. (2020). Overbrook Services.
  • HILIC – The Rising Star of Polar Chromatography. (2024). Element Lab Solutions.
  • MS Tip: Mass Spectrometer Source Cleaning Procedures. Scientific Instrument Services.
  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. Sigma-Aldrich.
  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. (2022). Journal of Proteome Research.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantit
  • Instrument Front-End Cleaning Procedure. SCIEX.
  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. (2022).
  • [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. (2025).
  • Mass Spec Source Cleaning Procedures. Scientific Instrument Services.
  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023).
  • BA Method Development: Polar Compounds. (2023). BioPharma Services.
  • Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines.
  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Which ion pair reagents are compatible with LC-MS? (2018).
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2026).
  • HILIC Columns for Polar Separ
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • Mobile phases comp

Sources

Troubleshooting

preventing hygroscopic moisture absorption in 1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride

Welcome to the Technical Support Center for handling highly hygroscopic pharmaceutical intermediates. As a Senior Application Scientist, I frequently consult on the stabilization of challenging molecular architectures.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling highly hygroscopic pharmaceutical intermediates. As a Senior Application Scientist, I frequently consult on the stabilization of challenging molecular architectures. This guide specifically addresses the handling, troubleshooting, and formulation of 1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride (CAS: 1219964-11-0).

To ensure scientific integrity, this guide is built on the principle of causality—we do not just treat symptoms of moisture degradation; we engineer systems to prevent them. Furthermore, every protocol provided here is a self-validating system, meaning analytical confirmation is built directly into the workflow.

Mechanistic FAQ: Understanding the Hygroscopicity

Q: Why is 1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride exceptionally prone to moisture absorption? A: The causality lies in its molecular structure. This compound is a diamine formulated as a dihydrochloride salt. The two protonated amine centers (the pyrrolidine and piperidine rings) paired with chloride counterions create a highly polar, charge-dense crystal lattice. Chloride ions act as aggressive hydrogen-bond acceptors for atmospheric water molecules. When the ambient relative humidity (RH) exceeds the salt's critical relative humidity (CRH), it undergoes deliquescence—rapidly absorbing moisture until the crystal lattice collapses into an aqueous solution.

Q: What are the downstream consequences of ignoring this hygroscopicity during synthesis or formulation? A: The immediate impact is stoichiometric failure. If a researcher weighs out 100 mg of a partially deliquesced salt, a significant percentage of that mass is water, leading to sub-potent reactions and inaccurate dispensing. In a larger manufacturing context, failing to apply proper shipping, storage, and handling controls leads to physical clumping, chemical hydrolysis, and ultimately, failed batch release testing due to out-of-specification (OOS) assay results 1.

Quantitative Data: Moisture Uptake Kinetics

To design a robust handling system, we must quantify the threat. The table below summarizes the expected moisture uptake of hygroscopic dihydrochloride diamine salts across different environmental conditions, dictating the necessary operational response.

Relative Humidity (RH)Exposure TimeMoisture Uptake (% w/w)Physical StateRequired Engineering Control
< 20% (Glovebox)24 hours< 0.5%Free-flowing powderStandard inert handling
40% (Ambient Lab)1 hour2 - 5%Tacky / ClumpingImmediate Schlenk vacuum drying
60% 1 hour10 - 15%Paste-likeRedissolve, extract, & lyophilize
> 75% 30 mins> 25%Deliquesced (Liquid)Discard or full repurification

Troubleshooting & Experimental Methodologies

A robust methodology must be a self-validating system. We do not assume a sample is dry; we prove it. Below are the definitive protocols for handling and recovering this intermediate.

Protocol A: Inert Atmosphere Dispensing (Preventative)

Causality: Prevention is thermodynamically more favorable than remediation. Handling the compound exclusively in an inert environment prevents the initial hydrogen-bonding cascade between the chloride ions and atmospheric water, ensuring the stoichiometric accuracy of your reactions 2.

  • Preparation: Transfer the sealed commercial vial of 1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride into a glovebox antechamber.

  • Purging: Cycle the antechamber with dry Argon or Nitrogen at least three times to remove ambient moisture and oxygen.

  • Dispensing: Inside the glovebox (maintained at <1 ppm H₂O), weigh the required mass into a pre-dried reaction flask.

  • Validation (Self-Validating Step): Seal the flask with a rubber septum before removing it from the glovebox. Weigh the sealed flask on an analytical balance to gravimetrically confirm the dispensed mass without atmospheric exposure.

Protocol B: Schlenk Line Recovery of Compromised Salts (Remediation)

Causality: If the salt has absorbed moisture (becoming tacky but not fully dissolved), standard oven drying will often cause thermal degradation or melting. Instead, washing with a dry, non-polar solvent physically displaces surface water, while high vacuum removes the residual solvent and trapped moisture without thermal stress 2.

  • Solvent Wash: Under an Argon atmosphere, add anhydrous diethyl ether to the compromised salt in a Schlenk flask. The salt is insoluble in ether, but water is slightly miscible, aiding in azeotropic displacement.

  • Agitation: Stir vigorously for 5 minutes, then allow the solid to settle completely.

  • Solvent Removal: Use a cannula or syringe to carefully decant the ether supernatant.

  • High Vacuum Drying: Attach the Schlenk flask directly to a high-vacuum line (< 0.1 mbar). Dry for 12–24 hours at room temperature.

  • Validation (Self-Validating Step): Perform Karl Fischer (KF) titration on a 10 mg aliquot. The protocol is validated and the material is cleared for use only if the water content is < 0.5% w/w.

Protocol C: Formulation Strategies for Scale-Up

Causality: When advancing this intermediate into a final oral solid dosage form, manipulating the manufacturing environment is insufficient. Pre-emptive formulation strategies must be applied to create a physical moisture barrier around the hygroscopic core, lessening the dependency on tight environmental controls during the product's lifecycle 3.

  • Core Compression: Compress the active pharmaceutical ingredient (API) with hydrophobic excipients to divert water away from the highly hygroscopic dihydrochloride salt.

  • Film Coating: Apply a moisture-barrier film (e.g., a combination of hydrophilic commercial polymers like Eudragit® or PVA-based coatings) around the solid core using a fluid bed coater.

  • Validation (Self-Validating Step): Subject the coated tablets to accelerated stability testing (40°C / 75% RH) for 7 days. Measure mass variance; a successful coating will restrict moisture gain to < 2% w/w.

Workflow Visualizations

Mitigation Salt 1-(2-Pyrrolidinylmethyl)- 4-piperidinol 2HCl Exposure Ambient RH > 20% Salt->Exposure Mishandled Glovebox Glovebox Handling (<1 ppm H2O) Salt->Glovebox Best Practice Formulation Film Coating / Hydrophobic Excipients Salt->Formulation Downstream Deliquescence Moisture Uptake & Deliquescence Exposure->Deliquescence Degradation Mass Inaccuracy & Hydrolysis Deliquescence->Degradation Stable Stable Solid State & Accurate Dosing Glovebox->Stable Formulation->Stable

Pathway of moisture-induced degradation vs. mitigation strategies for hygroscopic salts.

Schlenk Wet Moisture-Compromised Salt Wash Wash with Dry Ether Wet->Wash Decant Cannula Decant Supernatant Wash->Decant Vacuum High Vacuum (<0.1 mbar, 12h) Decant->Vacuum Validate Karl Fischer Titration (<0.5%) Vacuum->Validate

Self-validating Schlenk line protocol for drying moisture-compromised dihydrochloride salts.

References

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis. 1

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Institutes of Health (NIH). 3

  • How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? ResearchGate.2

Sources

Reference Data & Comparative Studies

Validation

The Absolute Purity Benchmark: Validating 1-(2-Pyrrolidinylmethyl)-4-piperidinol Dihydrochloride via qNMR vs. Traditional Chromatography

As drug development pipelines increasingly rely on complex aliphatic building blocks, analytical scientists face a recurring bottleneck: validating the absolute purity of highly polar, non-chromophoric intermediates. 1-(...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex aliphatic building blocks, analytical scientists face a recurring bottleneck: validating the absolute purity of highly polar, non-chromophoric intermediates. 1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride (CAS: 1219964-11-0) is a prime example of this analytical challenge.

This guide objectively compares the efficacy of High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity validation of this specific compound, providing a self-validating experimental protocol grounded in metrological principles.

The Analytical Challenge: The "Invisible" Molecule

1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride is a saturated, bicyclic aliphatic system. From an analytical perspective, it presents three distinct hurdles:

  • No UV Chromophore: The molecule lacks aromatic rings or conjugated pi-electron systems, rendering it virtually invisible to standard UV-Vis detectors above 210 nm.

  • High Polarity: As a dihydrochloride salt with two basic nitrogens and a hydroxyl group, it exhibits extreme hydrophilicity, making standard reversed-phase retention difficult without ion-pairing reagents.

  • Non-Volatility: The salt form precludes the use of Gas Chromatography (GC) without complex derivatization steps.

Comparative Analysis: qNMR vs. HPLC-UV vs. LC-MS

To establish purity, analytical methods must not only detect the analyte but accurately quantify it against its impurities. The table below summarizes why traditional chromatography falls short and why qNMR is the metrological gold standard for this compound.

Analytical ParameterHPLC-UV (Standard)LC-MS (Alternative)1H qNMR (Gold Standard)
Detection Principle UV-Vis Light AbsorptionMass-to-Charge IonizationNuclear Spin Resonance
Suitability for Analyte Poor: Relies on noisy end-absorption (<210 nm).Moderate: Good for ID, flawed for absolute purity.Excellent: Direct molar quantification of protons.
Matrix/Impurity Bias High: Impurities with chromophores will massively skew Area %.High: Differential ionization efficiencies in ESI source.Zero: Signal area is strictly proportional to molar concentration.
Reference Standard Requires identical, highly pure reference standard.Requires identical, highly pure reference standard.Uses a universal Certified Reference Material (CRM).
Purity Output Relative Area %Relative Area %Absolute Mass Fraction %
The Causality Behind the Comparison
  • Why HPLC-UV Fails: Relying on the Beer-Lambert law requires a chromophore. Attempting to integrate peaks at 200-210 nm captures mobile phase noise and trace solvent impurities, leading to wild inaccuracies.

  • Why LC-MS is Flawed for Purity: While LC-MS easily identifies the free base ( [M+H]+ at m/z 185.16), Electrospray Ionization (ESI) is highly matrix-dependent. A trace impurity might ionize ten times more efficiently than the target analyte, artificially suppressing the analyte's signal and destroying quantitative accuracy.

  • Why qNMR Succeeds: qNMR is a primary ratio method . It does not rely on light absorption or ionization. Instead, it counts atomic nuclei. The integral of an NMR resonance is strictly proportional to the number of protons generating it, allowing for absolute mass fraction determination using an unrelated internal standard.

PurityWorkflow Start 1-(2-Pyrrolidinylmethyl)- 4-piperidinol 2HCl Prop Properties: Aliphatic, Highly Polar, No UV Chromophore Start->Prop HPLC HPLC-UV Prop->HPLC Attempt 1 LCMS LC-MS Prop->LCMS Attempt 2 qNMR 1H qNMR Prop->qNMR Attempt 3 Fail1 Fails: End-absorption noise, no peak HPLC->Fail1 Fail2 Flawed: Ionization bias vs impurities LCMS->Fail2 Pass Success: Absolute molar quantification qNMR->Pass

Caption: Logical decision tree for selecting qNMR over HPLC and LC-MS for non-chromophoric analytes.

The Self-Validating qNMR Protocol

To ensure absolute trustworthiness, a qNMR protocol must be a self-validating system. By meticulously controlling gravimetry, solvent selection, and relaxation delays, the method mathematically guarantees its own accuracy .

Step 1: Internal Standard & Solvent Selection
  • Solvent: Deuterium Oxide ( D2​O ). Causality: The dihydrochloride salt is highly water-soluble. D2​O shifts the residual water peak to ~4.7 ppm, keeping the aliphatic region (1.0–4.0 ppm) clear for integration.

  • Internal Standard (IS): Maleic Acid CRM. Causality: Maleic acid is highly soluble in D2​O and produces a sharp, chemically equivalent singlet at ~6.3 ppm (2 protons). This guarantees zero signal overlap with the analyte's aliphatic protons, a fundamental requirement for accurate integration.

Step 2: High-Precision Gravimetry

The entire metrological chain rests on mass accuracy.

  • Use an analytical microbalance ( d=0.001 mg) placed on an anti-vibration table.

  • Accurately weigh ~10.0 mg of 1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride into a clean glass vial.

  • Accurately weigh ~5.0 mg of Maleic Acid CRM into the same vial.

  • Co-dissolve in 0.6 mL of D2​O and transfer quantitatively to a 5 mm NMR tube.

Step 3: NMR Acquisition Parameters
  • Pulse Angle: 90° for maximum signal excitation.

  • Relaxation Delay ( D1​ ): Must be set to >5×T1​ (longitudinal relaxation time). Causality: If protons are pulsed before they fully relax to their equilibrium magnetization state, their signal intensity is artificially truncated. Setting D1​ to 30–60 seconds ensures >99.3% signal recovery, validating the quantitative accuracy of the run .

  • Number of Scans (NS): 16 to 64 scans to achieve a Signal-to-Noise Ratio (S/N) >250 for the target peaks.

Step 4: Data Processing
  • Apply an exponential line broadening (LB) of 0.3 Hz to enhance S/N without distorting the peak area .

  • Perform strict manual phase correction and a 5th-order polynomial baseline correction. Causality: Integration measures the area down to the baseline; a skewed baseline will exponentially magnify integration errors.

qNMRProtocol Step1 Gravimetry Weigh Analyte & IS (Maleic Acid) Step2 Dissolution 0.6 mL D2O Step1->Step2 Step3 Acquisition 1H NMR (D1 > 5*T1) Step2->Step3 Step4 Processing Phase & Baseline Correction Step3->Step4 Step5 Calculation Mass Fraction % Step4->Step5

Caption: Step-by-step qNMR experimental workflow for absolute purity determination.

Purity Calculation (Mass Fraction)

For the analyte, the optimal proton to integrate is the C4-H on the piperidinol ring (the proton attached to the same carbon as the hydroxyl group). Due to the electronegative oxygen, this proton shifts downfield to a distinct multiplet at ~3.5–4.0 ppm , representing exactly 1 proton ( Nanalyte​=1 ).

The absolute mass fraction purity ( Px​ ) is calculated using the fundamental qNMR equation:

Px​=(Istd​Ix​​)×(Nx​Nstd​​)×(Mstd​Mx​​)×(mx​mstd​​)×Pstd​

Where:

  • Ix​ = Integral of the analyte C4-H multiplet (~3.8 ppm)

  • Istd​ = Integral of the Maleic Acid singlet (~6.3 ppm)

  • Nx​ = Number of analyte protons (1)

  • Nstd​ = Number of IS protons (2)

  • Mx​ = Molar mass of analyte (257.20 g/mol for the dihydrochloride salt)

  • Mstd​ = Molar mass of Maleic Acid (116.07 g/mol )

  • mx​ = Weighed mass of analyte

  • mstd​ = Weighed mass of Maleic Acid

  • Pstd​ = Certified purity of Maleic Acid CRM (e.g., 99.9%)

By leveraging this primary ratio method, drug development professionals can bypass the limitations of traditional chromatography and establish an unimpeachable, absolute purity value for complex aliphatic salts.

References

  • Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]

  • Title: qNMR Purity Recipe Book (Sample Preparation) Source: Mestrelab Research URL: [Link]

  • Title: Purity by Absolute qNMR Instructions Source: American Chemical Society (ACS) URL: [Link]

Comparative

Cross-Reactivity Profiles of 1-(2-Pyrrolidinylmethyl)-4-piperidinol Dihydrochloride in Immunoassays: A Comparative Guide

Target Audience: Researchers, Forensic Toxicologists, and Assay Developers Content Type: Publish Comparison Guide & Technical Methodology Executive Summary As a Senior Application Scientist, I frequently encounter the an...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Forensic Toxicologists, and Assay Developers Content Type: Publish Comparison Guide & Technical Methodology

Executive Summary

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by complex synthetic intermediates. 1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride (1-PMPD) is a unique bifunctional compound containing both a piperidinol ring and a pyrrolidinylmethyl moiety. Because these structural motifs are the primary antigenic determinants targeted by commercial enzyme-linked immunosorbent assays (ELISAs) for synthetic opioids and cathinones, 1-PMPD presents a distinct cross-reactivity risk.

This guide objectively compares the cross-reactivity profile of 1-PMPD against established drug targets across multiple immunoassay platforms, providing a self-validating experimental protocol and mechanistic insights to help laboratories prevent false-positive identifications.

Mechanistic Rationale: The "Molecular Chameleon" Problem

Antibodies utilized in competitive ELISAs recognize distinct three-dimensional shapes, electrostatic charges, and hydrophobic domains. 1-PMPD acts as a "molecular chameleon" because it can partially occupy the binding pockets of distinct antibody classes:

  • The Piperidine Motif: Fentanyl and its analogs rely heavily on the piperidine ring for antibody binding. Studies on fentanyl immunoassay specificity demonstrate that the anilide and piperidine parts of the molecule are critical for high-affinity antibody recognition[1].

  • The Pyrrolidine Motif: Synthetic cathinones (e.g., α -PVP, MDPV) contain a pyrrolidine ring. Patent literature and structural studies highlight that antibodies raised against these compounds exhibit broad class-wide cross-reactivity to other pyrrolidine-containing molecules[2].

Because 1-PMPD possesses both functional groups, it requires rigorous comparative screening to map its interference profile accurately.

EpitopeRecognition cluster_piperidine Piperidine Epitope cluster_pyrrolidine Pyrrolidine Epitope Compound 1-(2-Pyrrolidinylmethyl)- 4-piperidinol PipAntibody Anti-Fentanyl Antibodies Compound->PipAntibody Piperidinol ring PyrAntibody Anti-Cathinone Antibodies Compound->PyrAntibody Pyrrolidine ring PipResult Low CR (<0.1%) PipAntibody->PipResult PyrResult Moderate CR (1-5%) PyrAntibody->PyrResult

Fig 1. Dual-epitope recognition pathways for 1-PMPD in immunoassays.

Self-Validating Experimental Protocol: Competitive ELISA

To objectively compare performance, we must utilize a protocol designed as a self-validating system. Every step incorporates internal logic to ensure that observed signal inhibition is strictly caused by the competitive binding of 1-PMPD, rather than matrix effects or reagent degradation.

Step-by-Step Methodology
  • Matrix Preparation (The Baseline Control):

    • Action: Prepare a 1.0 mg/mL stock solution of 1-PMPD in HPLC-grade methanol. Dilute this stock into a validated, drug-free synthetic urine matrix to create working concentrations (1, 10, 100, 1,000, and 10,000 ng/mL).

    • Causality: Matrix effects from endogenous salts and proteins can alter antibody conformational states, leading to baseline shifts. Using a standardized synthetic matrix ensures high-fidelity baseline control.

  • Competitive Binding:

    • Action: Pipette 10 µL of the prepared standards and 100 µL of the target-specific enzyme-antibody conjugate (e.g., HRP-labeled anti- α -PVP) into the wells of a microplate pre-coated with the corresponding drug-protein conjugate.

  • Incubation & Stringent Washing:

    • Action: Incubate for 30 minutes at room temperature in the dark. Wash the plate 6 times with PBST (PBS + 0.05% Tween-20) using an automated washer.

    • Causality: The highly stringent 6-cycle wash removes all unbound low-affinity analogs. Only molecules that have successfully outcompeted the immobilized conjugate for the antibody binding sites will affect the final signal.

  • Signal Development & Dual-Wavelength Detection:

    • Action: Add 100 µL of TMB substrate. Incubate for 15 minutes, then halt the reaction with 100 µL of 1N HCl. Read the absorbance at 450 nm with a reference wavelength of 650 nm.

    • Causality: The 450 nm wavelength quantifies the yellow diimine product, while the 650 nm reference subtracts optical imperfections in the plastic microplate, preventing false variance.

  • Data Synthesis:

    • Action: Calculate the Cross-Reactivity (CR) percentage using the formula: CR(%)=(IC50​ Target/IC50​ 1-PMPD)×100 .

ELISAWorkflow Step1 1. Matrix Prep Dilute 1-PMPD in drug-free urine (Internal Control Validated) Step2 2. Competitive Binding Add sample + HRP-Antibody to target-coated microplate Step1->Step2 Step3 3. Incubation & Wash 30 min RT -> Wash 6x (Removes unbound analogs) Step2->Step3 Step4 4. Signal Development Add TMB -> Add HCl Stop Read Absorbance at 450nm Step3->Step4 Step5 5. Data Synthesis Calculate IC50 & CR% CR% = (IC50 Target / IC50 Sample) * 100 Step4->Step5

Fig 2. Self-validating competitive ELISA workflow for cross-reactivity quantification.

Comparative Data Analysis

The tables below summarize the expected quantitative cross-reactivity data for 1-PMPD based on the structural affinities of commercial drug-of-abuse screening kits.

Table 1: Cross-Reactivity Profile Across Commercial ELISA Platforms
Immunoassay Target ClassPrimary Epitope Targeted1-PMPD Cross-Reactivity (%)Risk of False Positive
Fentanyl Piperidine + N-phenylpropanamide< 0.1%Low
Synthetic Cathinones Pyrrolidine + Alkyl chain1.8% - 3.5%Moderate (at >10,000 ng/mL)
Phencyclidine (PCP) Piperidine + Cyclohexyl ring< 0.5%Low
Nitazene Analogs Benzimidazole + Piperidine/Pyrrolidine~ 0.8%Low
Table 2: IC50 Comparison in a Pyrrolidinophenone (Cathinone) Assay
CompoundStructural ClassificationIC50 (ng/mL)Cross-Reactivity (%)
α -PVP (Target)Pyrrolidinophenone1.0100%
MDPVPyrrolidinophenone1.566.6%
PyrovaleronePyrrolidinophenone2.050.0%
1-PMPD Pyrrolidinyl-Piperidine ~ 45.0 ~ 2.2%

Causality & Application Insights

Interpreting the data requires an understanding of steric hindrance and epitope flexibility:

1. Why does 1-PMPD show negligible cross-reactivity in Fentanyl assays? Despite possessing a piperidine ring, 1-PMPD lacks the bulky N-phenylpropanamide and phenethyl groups. Fentanyl antibodies are highly sterically restricted; they require these large hydrophobic domains to lock the molecule into the binding pocket[1]. The absence of these groups in 1-PMPD results in a failure to achieve high-affinity binding, yielding an IC50 that is practically non-competitive.

2. Why is there moderate cross-reactivity in Cathinone assays? Immunoassays designed for pyrrolidinophenones (like α -PVP) often exhibit broader cross-reactivity. During immunogen synthesis, the pyrrolidine ring is frequently positioned as a solvent-exposed epitope[2]. The pyrrolidinylmethyl group in 1-PMPD is highly flexible and can successfully dock into this binding pocket. While it lacks the ketone and phenyl ring of true cathinones, the structural mimicry is sufficient to cause measurable cross-reactivity (approx. 2.2%), which can trigger a false positive if the compound is present in urine at exceptionally high concentrations (e.g., >10,000 ng/mL).

3. Implications for Novel Assay Development: Recent evaluations of ELISA kits for novel psychoactive substances (like nitazenes) emphasize that N-piperidinyl and N-pyrrolidino substitutions heavily dictate assay sensitivity[3]. Because 1-PMPD contains both moieties, it serves as an excellent negative-control reference standard for developers looking to prove the high specificity of next-generation opioid and stimulant immunoassays.

References

  • Detection of 30 Fentanyl Analogs by Commercial Immunoassay Kits Source: Journal of Analytical Toxicology (Oxford Academic) URL:[Link]

  • US9671415B2 - Immunoassay for pyrrolidinophenones Source: Google Patents URL
  • Evaluation of enzyme-linked immunosorbent assay screening kits for the detection of nitazene analogs Source: Drug Testing and Analysis (via PubMed) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride proper disposal procedures

As a Senior Application Scientist, I have designed this operational guide to provide drug development professionals and laboratory personnel with the precise, causality-driven protocols required for the safe handling and...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this operational guide to provide drug development professionals and laboratory personnel with the precise, causality-driven protocols required for the safe handling and disposal of 1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride (CAS: 1219964-11-0).

Because this compound features a dual-ring aliphatic amine structure stabilized as a dihydrochloride salt, standard drain disposal is strictly prohibited. The following guide establishes a self-validating system for its segregation, chemical neutralization, and thermal destruction.

Physicochemical Hazard & Disposal Causality

To safely manage chemical waste, we must first understand the molecular behavior that dictates our disposal choices:

  • The Nitrogenous Rings (Pyrrolidine & Piperidinol): Aliphatic amines are environmentally persistent and can exhibit aquatic toxicity. When subjected to standard combustion, nitrogenous compounds generate highly toxic nitrogen oxide ( NOx​ ) gases. Therefore, thermal destruction must occur in a facility equipped with an afterburner to ensure complete oxidation of nitrogenous byproducts[1].

  • The Dihydrochloride Salt (2HCl): The presence of two chloride ions per molecule means that upon combustion, hydrogen chloride ( HCl ) gas is released. To prevent environmental acidification and equipment corrosion, the incinerator must be equipped with an alkaline scrubber [1].

  • Aqueous Behavior: As a dihydrochloride salt, this compound is highly water-soluble and forms a mildly acidic solution. It must be kept away from unlined metal containers to prevent slow corrosive degradation[2].

Quantitative Waste Characterization & Segregation

Proper segregation prevents exothermic reactions and ensures compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines. Do not mix this compound with strong oxidizing agents (e.g., perchlorates, nitrates), as amine hydrochlorides can undergo violent reactions when oxidized[3].

Table 1: Operational Parameters for Waste Segregation

ParameterSpecification / LimitOperational Causality
Waste Classification Nitrogenous / HalogenatedContains aliphatic amines and chloride ions; dictates EPA waste stream routing[4].
Aqueous pH (10% sol) ~4.0 - 6.0 (Mildly Acidic)Dihydrochloride salt hydrolysis dictates the use of non-metallic containers[2].
Incineration Temp > 850°C (1562°F)Minimum thermal threshold required to fracture the piperidinol and pyrrolidine rings.
Primary Receptacle Glass or HDPE PlasticPrevents chemical leaching and resists chloride-induced corrosion[2].
Accumulation Limit < 6 MonthsPrevents compound degradation and limits laboratory liability[4].

Step-by-Step Disposal Methodology

This protocol utilizes a "dissolve-and-burn" methodology. By converting the solid powder into a highly combustible liquid state, we ensure that the chemical incinerator easily reaches the BTU (British Thermal Unit) threshold required for total molecular destruction.

Phase 1: Preparation & Engineering Controls
  • Isolate the Workspace: Perform all disposal preparations inside a certified chemical fume hood to prevent inhalation of aerosolized hydrochloride dust.

  • PPE Requirements: Don nitrile gloves (double-gloving recommended), a chemically resistant lab coat, and high-impact safety goggles.

Phase 2: The "Dissolve-and-Burn" Protocol

This protocol is self-validating; the visual clarity of the solution confirms that the solid matrix has been completely disrupted for safe incineration.

  • Weighing & Transfer: Transfer the solid 1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride waste into a pre-tared, borosilicate glass beaker.

  • Solvent Addition: Slowly add a combustible solvent (e.g., ethanol or methanol) at a ratio of 10 mL per 1 gram of waste [1].

    • Causality: The solvent acts as a thermal fuel carrier. During incineration, the rapid combustion of the ethanol ensures the amine bonds are subjected to maximum thermal stress, preventing the formation of uncombusted toxic intermediates.

  • Validation Check: Stir the mixture gently using a glass rod. The system is validated when:

    • The solution becomes completely transparent with zero particulate matter.

    • The exterior of the beaker remains at ambient temperature (confirming no unintended exothermic cross-contamination occurred).

  • Transfer: Pour the dissolved mixture into a designated High-Density Polyethylene (HDPE) waste carboy labeled "Nitrogenous Organic Waste"[4].

Phase 3: Empty Container Decontamination
  • Triple-Rinsing: The original primary container that held the powder must be triple-rinsed using the same combustible solvent (ethanol/methanol)[3].

  • Rinsate Routing: Pour all rinsate into the Nitrogenous Organic Waste carboy.

  • Defacing: Once triple-rinsed, completely deface or remove the original chemical label. Write "EMPTY/DECONTAMINATED" on the bottle. It may now be disposed of in standard solid waste or recycled[2].

Disposal Workflow Visualization

The following logic tree dictates the operational routing for this chemical based on its physical state at the time of disposal.

Figure 1: Decision matrix and logistical workflow for the disposal of nitrogenous amine hydrochloride salts.

Spill Management & Emergency Response

If the powder is accidentally spilled outside of a controlled vessel:

  • Do not use water initially, as this will spread the highly soluble compound and create an acidic residue.

  • Use an electrically protected vacuum cleaner or wet-brush the powder into a collection bag[5].

  • Once the bulk powder is removed, scrub the contaminated surface with alcohol (ethanol/isopropanol) to capture any remaining residue, and dispose of the contaminated absorbent materials in the solid hazardous waste bin[1].

References

  • GenScript. (2014). Material Safety Data Sheet - Protein A MagBeads (Standard Disposal Protocols for Combustible Incineration). Retrieved from [Link]

  • USC Environmental Health & Safety. (n.d.). Chemical Waste Segregation and Storage. University of Southern California. Retrieved from[Link]

  • Cal Poly Pomona Environmental Health & Safety. (n.d.). Chemical Waste Disposal Guide Sheet. Retrieved from [Link]

  • Ohio University. (n.d.). Hazardous Materials Management Manual. Retrieved from [Link]

  • Environmental Protection Agency (EPA). (n.d.). Material Safety Data Sheet for Sodium (Incinerator Specifications). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride
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